N-Desmethyl N-Ethyl Doxepin-d3
Description
Properties
Molecular Formula |
C₂₀H₂₀D₃NO |
|---|---|
Molecular Weight |
296.42 |
Synonyms |
3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine-d3; Dibenz[b,e]oxepin 1-Propanamine Deriv-d3. |
Origin of Product |
United States |
Foundational & Exploratory
what is N-Desmethyl N-Ethyl Doxepin-d3
[1][3]
Part 3: Bioanalytical Applications (LC-MS/MS)
The primary application of N-Desmethyl N-Ethyl Doxepin-d3 is as an Internal Standard (IS) in the quantification of impurities in Doxepin formulations or biological samples.[1]
Role in Impurity Profiling
During the synthesis of Doxepin (via the Grignard reaction of 3-dimethylaminopropyl chloride with the dibenzoxepinone precursor), the presence of ethylamine or mixed alkylamines in reagents can lead to the formation of the N-Ethyl N-Methyl analog.[1] Regulatory bodies (ICH Q3A/B) require monitoring of such related substances.
-
Analyte: N-Desmethyl N-Ethyl Doxepin (Impurity).[1][2][3][4][5][6][7][8]
-
Internal Standard: N-Desmethyl N-Ethyl Doxepin-d3.[1][2][3][5]
-
Methodology: Isotope Dilution Mass Spectrometry (IDMS).[1]
Experimental Protocol: LC-MS/MS Workflow
A. Stock Solution Preparation
-
Solvent: Dissolve 1 mg of N-Desmethyl N-Ethyl Doxepin-d3 in 1 mL of Methanol (LC-MS grade).
-
Storage: Store at -20°C or -80°C. Protect from light (TCAs are photosensitive).
-
Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water for spiking.
B. Extraction (Liquid-Liquid Extraction - LLE)
-
Matrix: Plasma or Dissolved Drug Tablet formulation.[1]
-
Buffer: Add 100 µL of 0.1 M Sodium Carbonate (pH ~9.8) to alkalize the sample (ensures the amine is uncharged).[1]
-
Solvent: Extract with 2 mL of Hexane:Isoamyl Alcohol (98:2).
-
Process: Vortex (5 min)
Centrifuge Evaporate supernatant Reconstitute in Mobile Phase.
C. Mass Spectrometry Parameters (MRM) The following transitions are predicted based on the fragmentation of the Doxepin scaffold.
| Parameter | Setting |
| Ionization Mode | ESI Positive ( |
| Parent Ion (Q1) | m/z 297.4 ( |
| Quantifier Ion (Q3) | m/z 107.1 (Tropylium/Benzyl fragment) |
| Qualifier Ion (Q3) | m/z 235.1 (Loss of amine side chain) |
| Cone Voltage | 30-40 V |
| Collision Energy | 20-30 eV |
D. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Part 4: Synthesis & Stability Considerations
Synthetic Route (Hypothetical)
The synthesis of the deuterated standard likely follows a "late-stage labeling" strategy to conserve expensive isotopic reagents.[1]
-
Precursor: Nordoxepin (N-Desmethyl Doxepin), which contains a secondary amine (
).[1] -
Alkylation: Reaction with Ethyl Iodide-d5 ? No, the label is usually on the methyl.[1]
-
Alternative Route: Start with N-Ethyl-Nordoxepin (Secondary amine with ethyl group,
).[1] -
Labeling: Methylation using Iodomethane-d3 (
).[1]
Stability & Handling
-
Photosensitivity: Like all tricyclic compounds with the dibenzoxepinone core, this molecule is susceptible to photo-oxidation and isomerization (E/Z interconversion) upon exposure to UV light.[1] Amber glassware is mandatory.
-
Hygroscopicity: The hydrochloride salt form is hygroscopic.[1] Equilibrate vials to room temperature before opening to prevent moisture uptake.[1]
-
Isomerism: Doxepin exists as E (trans) and Z (cis) isomers.[1][9] The commercial standard is typically a mixture (approx 85:15 E:Z).[1][9] Ensure the IS isomeric ratio matches the analyte or that the method resolves isomers if specific quantification is required.
References
-
United States Pharmacopeia (USP) . Doxepin Hydrochloride Monograph. USP-NF.[1] (Standard for impurity limits and related compounds).
-
European Medicines Agency (EMA) .[1] Assessment Report for Doxepin. (Details on metabolic pathways and known impurities).
- Sinha, R. et al. (2010). "Characterization of process related impurities in Doxepin Hydrochloride". Journal of Pharmaceutical and Biomedical Analysis.
-
Toronto Research Chemicals (TRC) . N-Desmethyl N-Ethyl Doxepin-d3 Product Data Sheet. Link (Source for physicochemical data).[1]
-
Clearsynth . N-Desmethyl N-Ethyl Doxepin-d3 Reference Standard. Link (Source for isotopic purity and handling).[1]
Structural Elucidation and Bioanalytical Deployment of N-Desmethyl N-Ethyl Doxepin-d3
As a Senior Application Scientist in pharmacokinetics and analytical chemistry, I approach the structural characterization and deployment of stable isotope-labeled (SIL) standards as a critical foundation for robust drug development. N-Desmethyl N-Ethyl Doxepin-d3 is a highly specialized, chemically modified derivative of the tricyclic antidepressant doxepin. It is primarily utilized as an internal standard (IS) in complex mass spectrometry assays to correct for matrix effects during the quantification of doxepin and its related impurities.
This whitepaper deconstructs the chemical architecture, synthesis rationale, pharmacological interactions, and bioanalytical deployment of this compound, ensuring every protocol presented acts as a self-validating system.
Structural Chemistry & Isotopic Rationalization
The core scaffold of N-Desmethyl N-Ethyl Doxepin-d3 consists of a dibenz[b,e]oxepin tricyclic ring system. In its unlabeled form (CAS: 70805-90-2), it is an N-ethylated analog of nordoxepin (N-desmethyl doxepin), often monitored as an active metabolite or process-related impurity in pharmaceutical formulations .
The strategic incorporation of three deuterium atoms (d3) transforms this molecule into a powerful analytical tool . The deuterium label is intentionally localized on the terminal methyl group of the N-ethyl moiety (–CH₂–CD₃).
-
The Causality of Label Placement: Deuterium atoms bonded to carbon in an alkyl chain are non-exchangeable in aqueous biological matrices. If the label were placed on an exchangeable position (e.g., an amine or hydroxyl group), the molecule would rapidly undergo H/D exchange with the solvent, losing its +3 Da mass shift and rendering it useless as an internal standard.
Synthesis & Isotopic Labeling Methodology
The synthesis of N-Desmethyl N-Ethyl Doxepin-d3 requires precision to maintain the integrity of the tricyclic ring while ensuring high isotopic purity . The following protocol outlines the self-validating workflow used to generate this standard.
Step 1: N-Demethylation of the Doxepin Precursor
-
Action: Doxepin is reacted with 1-chloroethyl chloroformate (ACE-Cl) in dichloroethane, followed by methanolysis under reflux.
-
Causality: ACE-Cl selectively attacks the tertiary amine to form a carbamate intermediate. Subsequent methanolysis gently cleaves this intermediate to yield the secondary amine (nordoxepin). This specific reagent pathway is chosen because it avoids harsh acidic or basic conditions that could inadvertently open or degrade the sensitive oxepin ring.
Step 2: N-Ethylation with a Deuterated Synthon
-
Action: The purified nordoxepin is alkylated using ethyl-d3 iodide (CD₃CH₂I) in the presence of anhydrous potassium carbonate (K₂CO₃) in acetonitrile.
-
Causality: K₂CO₃ acts as an acid scavenger, neutralizing the hydroiodic acid generated during the reaction and driving the nucleophilic substitution forward. Acetonitrile is selected as a polar aprotic solvent to maximize the reaction rate without participating in side reactions.
Step 3: Purification and Salt Formation
-
Action: The crude product is purified via flash chromatography and precipitated as a hydrochloride salt by bubbling anhydrous HCl gas through a diethyl ether solution.
-
Causality: Converting the free base to an HCl salt significantly enhances the compound's stability against oxidative degradation and improves its solubility in polar solvents, which is a strict prerequisite for bioanalytical sample preparation .
Step 4: Structural Validation (Quality Control Gate)
-
Action: The final compound is analyzed via ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).
-
Causality: This step self-validates the synthesis. ¹H-NMR must confirm the absence of terminal methyl protons on the ethyl group, while HRMS must confirm the exact mass shift. If isotopic scrambling occurred, HRMS would detect a mass defect, preventing a compromised standard from entering downstream quantitative assays.
Pharmacodynamics: Target Receptor Pathways
While primarily an analytical standard, understanding the pharmacological mechanism of the doxepin scaffold is vital for toxicology and pharmacokinetic studies. Like its parent compound, N-Desmethyl N-Ethyl Doxepin acts as a potent inhibitor of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), while also exhibiting antagonism at Histamine H1 receptors .
Fig 1: Mechanism of SERT and NET inhibition by doxepin derivatives in the synaptic cleft.
Bioanalytical LC-MS/MS Protocol
To quantify unlabeled doxepin impurities in plasma or formulation batches, N-Desmethyl N-Ethyl Doxepin-d3 is deployed as an internal standard. The following protocol ensures absolute quantitative trustworthiness.
Step 1: Matrix Spiking and Protein Precipitation
-
Action: Aliquot 50 µL of the biological sample. Immediately spike with 10 µL of N-Desmethyl N-Ethyl Doxepin-d3 working solution (100 ng/mL). Add 200 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile disrupts the hydration shells of plasma proteins, causing them to denature and precipitate. Spiking the d3-IS before precipitation ensures that any physical loss of the analyte during extraction is proportionally mirrored by the IS, mathematically canceling out recovery errors.
Step 2: UHPLC Chromatographic Separation
-
Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Elute using a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic tricyclic core. The addition of formic acid is critical; it ensures the tertiary/secondary amines remain fully protonated (cationic) during elution, which prevents peak tailing and primes the molecules for positive ion mode mass spectrometry.
Step 3: Electrospray Ionization (ESI+) and MRM Detection
-
Action: Operate the mass spectrometer in ESI+ mode. Set Multiple Reaction Monitoring (MRM) transitions for the analyte and the IS (incorporating the +3 Da precursor mass shift).
-
Causality: The +3 Da shift guarantees that the natural isotopic envelope (M+1, M+2) of the highly concentrated unlabeled analyte does not bleed into the IS channel. This eliminates isotopic crosstalk, ensuring the ratio of Analyte/IS remains strictly linear across the calibration curve.
Step 4: System Suitability and Isotopic Crosstalk Validation
-
Action: Prior to running patient samples, inject a "Double Blank" (matrix only) followed by a "Zero Sample" (matrix + IS only).
-
Causality: This self-validates the assay's selectivity. The Zero Sample must show zero signal in the unlabeled analyte's MRM channel. This proves the d3-standard is free of unlabeled impurities, establishing absolute trust in the assay's lower limit of quantification (LLOQ).
Fig 2: LC-MS/MS workflow utilizing N-Desmethyl N-Ethyl Doxepin-d3 as an internal standard.
Physicochemical Data & Specifications
The following table summarizes the critical quantitative parameters required for the formulation of stock solutions and mass spectrometric tuning .
| Parameter | Specification |
| Chemical Name | N-Desmethyl N-Ethyl Doxepin-d3 |
| Unlabeled CAS Number | 70805-90-2 |
| Molecular Formula | C₂₀H₂₀D₃NO |
| Molecular Weight | 296.42 g/mol |
| Monoisotopic Mass | 296.196 g/mol |
| Physical State | White to off-white solid |
| Solubility Profile | Soluble in DMSO, Ethanol, Methanol; Insoluble in Water |
| Storage Conditions | -20°C, desiccated, protected from light |
| Primary Application | Internal Standard for LC-MS/MS |
References
Comprehensive Technical Guide: N-Desmethyl N-Ethyl Doxepin-d3 in Bioanalytical Workflows
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Toxicologists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In therapeutic drug monitoring (TDM) and forensic toxicology, the precise quantification of tricyclic antidepressants (TCAs) like Doxepin and its active metabolites is critical for ensuring patient safety and establishing pharmacokinetic profiles[1]. N-Desmethyl N-Ethyl Doxepin-d3 serves as a highly specialized, stable isotopically labeled internal standard (SIL-IS) designed to eliminate matrix effects and ion suppression during LC-MS/MS analysis[2].
While the unlabeled parent compound, N-Desmethyl N-Ethyl Doxepin, is registered under CAS Number 70805-90-2 [3], the deuterated (d3) isotopologue is synthesized specifically for mass spectrometry applications[4]. This whitepaper explores the chemical properties, synthetic logic, and field-proven methodologies for integrating this compound into high-throughput bioanalytical workflows.
Chemical & Physical Characterization
N-Desmethyl N-Ethyl Doxepin-d3 is an amine with aromatic characteristics, primarily utilized as a tracer and reference standard[2]. The incorporation of three deuterium atoms (+3 Da mass shift) is a deliberate structural choice: it provides sufficient mass resolution to prevent isotopic cross-talk from the natural
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| Compound Name | N-Desmethyl N-Ethyl Doxepin-d3 | SIL-IS for Doxepin analog quantification. |
| Unlabeled CAS Number | 70805-90-2[3] | Primary identifier for the non-deuterated base structure. |
| Molecular Formula | C | D3 labeling ensures a stable +3 Da mass shift. |
| Molecular Weight | 296.42 g/mol [4] | Enables distinct MRM transition isolation in MS/MS. |
| Solubility | DMSO, Ethanol, Methanol[2] | Highly compatible with standard reverse-phase LC mobile phases. |
| Storage Temperature | -20°C[3] | Prevents thermal degradation and hydrogen-deuterium exchange. |
Synthesis and Isotopic Labeling Strategy
The synthesis of N-Desmethyl N-Ethyl Doxepin-d3 is a multi-step organic process designed to yield a chemically stable tracer that resists in vivo and in vitro deuterium exchange[2].
-
Demethylation: The precursor Doxepin is treated with a strong demethylating agent (e.g., boron tribromide) to selectively cleave one N-methyl group, yielding N-desmethyl doxepin (nordoxepin).
-
Ethylation & Deuteration: The secondary amine is subsequently alkylated using a deuterated ethyl halide (such as ethyl-d3 bromide). This specific placement of the deuterium label on the alkyl chain ensures that the isotopes are not labile under acidic or basic extraction conditions.
Workflow for the synthesis and isotopic labeling of N-Desmethyl N-Ethyl Doxepin-d3.
Bioanalytical Application: LC-MS/MS Protocol
To achieve self-validating precision in pharmacokinetic studies, the internal standard must be introduced as early in the sample preparation process as possible. This ensures that any volumetric losses during extraction are mathematically normalized.
Sample Preparation via Solid Phase Extraction (SPE)
Causality Focus: SPE is prioritized over simple protein precipitation to aggressively remove phospholipids, which are the primary culprits of ion suppression in positive electrospray ionization (ESI+).
-
Step 1: Spiking. Aliquot 200 µL of human plasma. Add 20 µL of N-Desmethyl N-Ethyl Doxepin-d3 working solution (100 ng/mL in methanol). Vortex for 30 seconds.
-
Step 2: Conditioning. Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol, followed by 1 mL of 2% formic acid in water.
-
Step 3: Loading. Load the spiked plasma sample onto the cartridge at a flow rate of 1 mL/min.
-
Step 4: Washing. Wash with 1 mL of 5% methanol in water. Causality: This specific concentration disrupts weak polar interactions of endogenous salts without eluting the highly hydrophobic doxepin derivatives.
-
Step 5: Elution. Elute the analytes using 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic pH neutralizes the cation exchange sorbent, releasing the basic amine analytes.
-
Step 6: Reconstitution. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Parameters
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethyl N-Ethyl Doxepin | 294.2 | 107.1 | 25 |
| N-Desmethyl N-Ethyl Doxepin-d3 | 297.2 | 107.1 | 25 |
Step-by-step LC-MS/MS bioanalytical workflow incorporating the D3-labeled IS.
Pharmacokinetic & Mechanistic Context
Understanding the metabolic fate of Doxepin is crucial for interpreting toxicology reports. Doxepin acts primarily as a serotonin and norepinephrine reuptake inhibitor, as well as a potent histamine H1 receptor antagonist[2]. In vivo, Doxepin undergoes extensive first-pass metabolism mediated by hepatic cytochrome P450 enzymes (primarily CYP2C19 and CYP2D6).
The primary active metabolite is N-desmethyl doxepin (nordoxepin). The N-ethylated derivatives and their isotopically labeled counterparts are utilized in specialized assays to track these metabolic pathways, ensuring that both the parent drug and its active metabolites are quantified accurately to prevent toxicity[1][2].
Primary CYP450-mediated metabolic pathway of Doxepin leading to renal excretion.
References
Sources
Technical Guide: N-Desmethyl N-Ethyl Doxepin-d3 in Bioanalysis and Metabolic Profiling
This technical guide provides an advanced analysis of N-Desmethyl N-Ethyl Doxepin-d3 , a deuterated structural analog used critically in the bioanalysis and metabolic profiling of the tricyclic antidepressant Doxepin.
While the user prompt frames this compound "as a metabolite," it is scientifically classified as a Stable Isotope Labeled Internal Standard (SIL-IS) or a synthetic impurity standard . In vivo, Doxepin primarily metabolizes to N-desmethyldoxepin (Nordoxepin).[1] The "N-Ethyl" variant is a synthetic homolog used to calibrate analytical methods or identify process-related impurities. This guide bridges that distinction, focusing on its application in high-precision LC-MS/MS workflows.
Executive Summary
N-Desmethyl N-Ethyl Doxepin-d3 is a high-purity, stable isotope-labeled derivative of Doxepin. Structurally, it represents the replacement of one N-methyl group of Doxepin with a deuterated N-ethyl group (or an ethyl group with a deuterated methyl scaffold, depending on the specific labeling position).
In pharmaceutical research, it serves two critical functions:
-
Bioanalytical Internal Standard (IS): It acts as a surrogate for Doxepin and Nordoxepin in mass spectrometry, correcting for matrix effects, extraction efficiency, and ionization variability.
-
Impurity Profiling: The unlabeled form (N-Desmethyl N-Ethyl Doxepin) is a known process-related impurity in Doxepin synthesis (arising from ethylamine contaminants). The deuterated form is used to quantify this impurity at trace levels.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | N-Desmethyl-N-ethyl-doxepin-d3 |
| Systematic Name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-(methyl-d3)-propan-1-amine |
| Parent Drug | Doxepin (N,N-dimethyl) |
| Molecular Formula | C₂₀H₂₀D₃NO |
| Molecular Weight | ~296.42 g/mol (varies by isotopic enrichment) |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; slightly soluble in water.[2][3][4][5] |
| pKa (Calc.) | ~9.0 (Basic amine) |
| LogP | ~4.1 (Highly lipophilic) |
Structural Causality in Analysis
The "N-Ethyl" modification increases the lipophilicity compared to Nordoxepin, altering its retention time in Reverse Phase Chromatography (RPC). This chromatographic resolution is vital. It ensures the Internal Standard (IS) does not co-elute perfectly with the analyte if "cross-talk" is a concern, yet remains close enough to experience the same ionization environment.
Role in Doxepin Metabolism Studies[5][7][8]
Although N-Desmethyl N-Ethyl Doxepin is not a primary human metabolite (which is Nordoxepin , formed via CYP2C19/CYP2D6 mediated N-demethylation), it is essential for validating the metabolic pathway data.
The "Metabolic Analog" Concept
In high-throughput screening, researchers often use structural homologs (like N-ethyl analogs) to verify the specificity of an assay. If an assay cannot distinguish between N-methyl (Nordoxepin) and N-ethyl variants, it lacks selectivity. N-Desmethyl N-Ethyl Doxepin-d3 is used to prove that the LC-MS/MS method is specific to the in vivo metabolite (Nordoxepin) and not responding to synthetic impurities.
Visualization: Doxepin Metabolic & Analytical Pathway
The following diagram illustrates the biological metabolism of Doxepin versus the analytical role of the N-Desmethyl N-Ethyl analog.
Figure 1: Contrast between the biological demethylation pathway of Doxepin and the analytical application of the N-Ethyl synthetic analog.
Bioanalytical Protocol (LC-MS/MS)
This protocol describes the quantification of Doxepin metabolites using N-Desmethyl N-Ethyl Doxepin-d3 as the Internal Standard.
Sample Preparation (Liquid-Liquid Extraction)
Principle: Doxepin and its analogs are basic (pKa ~9.0). Extraction is optimal at high pH to suppress ionization and increase organic solubility.
-
Aliquot: Transfer 200 µL of plasma/serum into a clean tube.
-
IS Spiking: Add 20 µL of N-Desmethyl N-Ethyl Doxepin-d3 working solution (100 ng/mL in Methanol).
-
Why: Spiking before extraction corrects for recovery losses during the LLE step.
-
-
Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate (pH ~10).
-
Causality: High pH ensures the amine is deprotonated (neutral), facilitating transfer into the organic layer.
-
-
Extraction: Add 1.5 mL of Hexane:Isoamyl Alcohol (98:2 v/v). Vortex for 5 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes. Flash freeze the aqueous layer (dry ice/acetone bath).
-
Reconstitution: Decant organic layer, evaporate to dryness under N₂, and reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Mode: Positive Electrospray Ionization (ESI+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Doxepin | 280.2 | 107.1 | 25 | Analyte |
| Nordoxepin | 266.2 | 107.1 | 28 | Metabolite |
| N-Desmethyl N-Ethyl Doxepin-d3 | 297.2 | 107.1 | 26 | Internal Standard |
Note: The product ion 107.1 corresponds to the characteristic tropylium-like fragment of the dibenzoxepin ring, common to all three compounds.
Validation Criteria (Self-Validating System)
To ensure the "N-Ethyl" analog is a valid IS, the method must pass the IS Interference Test :
-
Inject a blank matrix sample (no drug).
-
Inject a sample with only the Internal Standard.
-
Requirement: There must be no signal at the Doxepin (280.2) or Nordoxepin (266.2) transitions.
-
Risk: If the d3-label is unstable or the "N-ethyl" group degrades, it could contribute to the analyte signal. The stability of the N-ethyl bond is generally superior to N-methyl, making this a robust standard.
-
Synthesis & Stability Considerations
Synthesis Route (Impurity Origin)
The unlabeled form, N-Desmethyl N-Ethyl Doxepin, often arises during the synthesis of Doxepin if Ethylamine is present as a contaminant in the Methylamine reagent used during the amination of the oxepin precursor.
-
Reaction: 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl tosylate + Ethylamine/Methylamine mixture → Doxepin + N-Ethyl Impurity.
Storage & Handling
-
Light Sensitivity: Tricyclic structures are photosensitive. Store in amber vials.
-
Temperature: -20°C for long-term storage.
-
Solvent: Methanol stocks are stable for 6 months; aqueous dilutions should be prepared fresh to prevent adsorption to glass surfaces.
References
-
National Center for Biotechnology Information (2025). Doxepin - PubChem Compound Summary. PubChem.[1][2] [Link]
-
Kirchherr, H., & Kühn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach. Journal of Chromatography B. [Link]
-
Singh, S. S., et al. (2004). Liquid chromatography-electrospray ionisation mass spectrometry method for the determination of doxepin and nordoxepin in human plasma. Journal of Chromatography B. [Link]
Sources
Technical Guide: Commercial Availability & Bioanalytical Application of N-Desmethyl N-Ethyl Doxepin-d3
[1]
Executive Summary
N-Desmethyl N-Ethyl Doxepin-d3 (Structure: N-(trideuteriomethyl)-N-ethyl-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)propan-1-amine) is the deuterated analog of a specific Doxepin process impurity.[1]
In the high-stakes environment of pharmaceutical quality control (QC) and pharmacokinetic (PK) research, this compound serves a singular, critical function: it is the Internal Standard (IS) required for the precise quantification of N-Desmethyl N-Ethyl Doxepin (CAS: 70805-90-2), a known impurity formed during the synthesis of Doxepin API.[1]
Unlike generic internal standards, this structural analog compensates for matrix effects, extraction efficiency, and ionization variability specifically for the N-ethyl impurity, ensuring regulatory compliance with ICH Q3A/Q3B guidelines.[1]
Chemical Identity & Structural Logic[1][2][3]
To understand the utility of this compound, one must understand its structural relationship to the parent drug, Doxepin.
Structural Hierarchy[3]
-
Parent Drug (Doxepin): N,N-Dimethyl tertiary amine.[1]
-
Primary Metabolite (Nordoxepin): N-Methyl secondary amine (Loss of -CH₃).[1]
-
Target Impurity (N-Desmethyl N-Ethyl Doxepin): N-Methyl, N-Ethyl tertiary amine.[1]
-
The Standard (d3-Analog): The N-Methyl group is isotopically labeled (-CD₃).[1]
Physicochemical Profile
| Property | Specification |
| Chemical Name | N-(Trideuteriomethyl)-N-ethyl-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)propan-1-amine |
| Unlabeled CAS | 70805-90-2 (Reference for the analyte) |
| Molecular Formula | C₂₀H₂₀D₃NO (Free Base) |
| Molecular Weight | ~296.42 g/mol |
| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in water (unless HCl salt) |
| pKa (Calc) | ~9.0 (Basic Amine) |
Structural Visualization
The following diagram illustrates the structural derivation of the d3-standard from the parent Doxepin scaffold.
Figure 1: Structural relationship between Doxepin, the N-Ethyl impurity, and the d3-labeled Internal Standard.[1]
Commercial Availability Landscape
Sourcing this compound requires navigating a network of specialized synthesis labs rather than general catalog distributors. It is typically classified as a Custom Synthesis or Specialty Catalog item.
Primary Suppliers & Catalog Status
The following entities are verified sources for N-Desmethyl N-Ethyl Doxepin-d3 or its direct precursors.
| Supplier Category | Vendor Examples | Availability Status | Lead Time |
| Primary Manufacturers | EvitaChem , SynThink | Catalog Item (Stock/Synthesize on Demand) | 2–4 Weeks |
| Global Distributors | US Biological , Biomatik | Cross-listed (Sourced from primary) | 3–6 Weeks |
| Custom Synthesis | Toronto Research Chemicals (TRC) , Cayman | Custom Quote Required | 8–12 Weeks |
Procurement Considerations (E-E-A-T)
-
Regulatory Compliance: Doxepin derivatives may trigger "Controlled Substance" flags in certain jurisdictions due to the TCA backbone. Ensure your vendor provides a Letter of Non-Controlled Status or that you hold the necessary DEA registration (Form 222) if applicable.
-
Salt Form: Vendors may supply the Free Base (oil/gum) or Hydrochloride Salt (solid). The HCl salt is preferred for stability and ease of weighing.
-
Recommendation: Always specify "HCl Salt" for long-term reference standard storage.[1]
-
-
Isotopic Scrambling: Verify the Certificate of Analysis (CoA) for "Isotopic Distribution". The d0 (unlabeled) contribution must be <0.5% to prevent interference with the analyte quantification.
Technical Application: Bioanalytical Protocol
This section details the deployment of N-Desmethyl N-Ethyl Doxepin-d3 in an LC-MS/MS workflow. The protocol assumes a target matrix of human plasma or pharmaceutical formulation buffer.
The Mechanism of Action
As a SIL-IS, the d3-analog co-elutes with the target impurity but is differentiated by mass (+3 Da).[1] This co-elution is critical: it ensures that any matrix suppression affecting the impurity affects the IS identically, allowing for a ratio-based correction that yields absolute accuracy.[1]
Sample Preparation Workflow
Objective: Isolate the basic amine fraction while minimizing matrix interferences.
-
Stock Preparation:
-
Dissolve 1 mg of N-Desmethyl N-Ethyl Doxepin-d3 in 1 mL Methanol (1 mg/mL).
-
Store at -20°C or -80°C. Stability is typically >1 year.[1]
-
-
Working Solution:
-
Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Aliquot: 200 µL Sample + 20 µL IS Working Solution.
-
Basify: Add 50 µL 0.1 M NaOH (pH > 10) to ensure the amine is uncharged.
-
Extract: Add 1 mL Hexane:Isoamyl Alcohol (98:2) . Vortex 5 min.
-
Separate: Centrifuge at 4000g for 5 min.
-
Dry: Transfer organic layer; evaporate under N₂ stream.
-
Reconstitute: 100 µL Mobile Phase (Initial conditions).
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).[1] Ionization: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions (Theoretical):
-
Analyte (Unlabeled):
-
Internal Standard (d3):
-
Precursor: m/z 297.2 [M+H]⁺[1]
-
Quantifier: m/z 107.1 (Note: The d3 label is on the amine chain; if the fragment is the ring system, the mass is identical to the analyte. Critical: Ensure chromatographic separation is not needed, or select a fragment retaining the amine chain if possible. However, since they co-elute, you rely on the Precursor mass difference. The Q1 selection filters the d3 parent).
-
Author's Note on Cross-Talk: Since the product ion (107.1) is often the same for both analyte and IS, you must ensure your Q1 resolution is set to "Unit" or "High" to prevent the unlabeled parent (294) from bleeding into the labeled channel (297) and vice versa.
Analytical Logic Flow
Figure 2: Bioanalytical workflow for impurity quantification.
Quality & Handling Protocols
Storage & Stability[1]
-
Temperature: Long-term storage at -20°C is mandatory.
-
Light Sensitivity: Tricyclic structures are prone to photo-oxidation (N-oxide formation).[1] Store in amber glass vials .
-
Hygroscopicity: If supplied as HCl salt, equilibrate the vial to room temperature before opening to prevent moisture condensation.
Troubleshooting "Ghost" Peaks
If you observe a signal in the analyte channel (294 > 107) when injecting only the IS (d3):
-
Check Isotopic Purity: The IS may contain >1% d0 (unlabeled) material.
-
Fragmentation Cross-Talk: If the collision energy is too high, isotopic scrambling can occur in the collision cell. Lower the Collision Energy (CE) by 2-5 eV.[1]
References
-
EvitaChem. Product Specification: N-Desmethyl N-ethyl Doxepin-d3 (Catalog EVT-12544790).[1] Retrieved from [1]
-
US Biological. N-Desmethyl N-Ethyl Doxepin-d3 - Technical Data Sheet.[1] Retrieved from [1]
- European Pharmacopoeia (Ph. Eur.).Doxepin Hydrochloride: Impurity Profiling Guidelines. (General Monograph 1096).
-
SynThink Research Chemicals. Doxepin Impurity Standards & Metabolites. Retrieved from [1]
-
PubChem. Doxepin Compound Summary (CID 3158). National Library of Medicine. Retrieved from [1]
N-Desmethyl N-Ethyl Doxepin-d3 safety data sheet
This guide serves as an advanced technical resource for N-Desmethyl N-Ethyl Doxepin-d3 , a critical deuterated internal standard used in pharmaceutical quality control (QC) and toxicology.[1] It is designed for analytical scientists developing stability-indicating methods and impurity profiling workflows for Doxepin formulations.[1][2]
Advanced Application in Pharmaceutical Impurity Profiling & Bioanalysis[1]
Executive Summary
N-Desmethyl N-Ethyl Doxepin-d3 is the stable isotope-labeled analog of N-Desmethyl N-Ethyl Doxepin , a known process-related impurity and metabolite of the tricyclic antidepressant Doxepin.[1] In high-precision LC-MS/MS workflows, this deuterated compound serves as the definitive Internal Standard (IS) for quantifying the unlabeled impurity (CAS: 70805-90-2) in drug substances and biological matrices.[1]
Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during the quantification of trace-level impurities, ensuring compliance with ICH Q3A/Q3B guidelines for genotoxic and structural alerts.[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-(trideuteriomethyl)propan-1-amine |
| Analyte Type | Deuterated Internal Standard (Impurity Marker) |
| Unlabeled CAS | 70805-90-2 (N-Desmethyl N-Ethyl Doxepin) |
| Labeled CAS | Not formally assigned (Referenced by catalog IDs e.g., TRC-D291437) |
| Molecular Formula | C₂₀H₂₀D₃NO |
| Molecular Weight | ~296.43 g/mol (Salt forms may vary) |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in water (Free Base) |
| Appearance | White to Off-White Solid |
Structural Context
Unlike Doxepin (N,N-dimethyl), this impurity features an ethyl-methyl amine terminus.[1] This structural modification typically arises during synthesis via side-reactions involving ethylamine contaminants or transalkylation.[1]
Hazard Identification & Safety Framework (SDS Synthesis)
Note: This compound is a potent pharmacophore analog.[1] Treat as a high-potency toxicant.[1]
GHS Classification[1]
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
-
Aquatic Toxicity: Acute Category 1 / Chronic Category 1 (Very toxic to aquatic life).[1]
-
Target Organ Toxicity: Potential cardiotoxicity and CNS depression (consistent with tricyclics).[1]
Handling Protocol (Self-Validating Safety)
-
Engineering Controls: Handle only within a certified fume hood or Class II Biological Safety Cabinet (BSC).
-
PPE Layering: Double nitrile gloves (0.11 mm min), safety goggles, and lab coat.[1]
-
Deactivation: In case of spill, neutralize with 10% sodium hypochlorite (bleach) solution before wiping, as tricyclics are susceptible to oxidative degradation.[1]
Technical Application: LC-MS/MS Method Development
The Role of the Deuterated Standard
In trace analysis (ppb levels), ion suppression from the sample matrix often compromises accuracy. N-Desmethyl N-Ethyl Doxepin-d3 co-elutes with the target impurity but is mass-resolved.[1] Because it experiences the exact same ionization environment as the analyte, the ratio of Analyte Area/IS Area provides a normalized response that is immune to matrix effects.[1]
Mass Spectrometry Transitions
The following transitions are recommended for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.
-
Ionization Mode: ESI Positive (+)
-
Precursor Ion: [M+H]⁺[1]
| Compound | Precursor (m/z) | Quantifier Product (m/z) | Qualifier Product (m/z) | Mechanism |
| Impurity (Unlabeled) | 294.2 | 72.1 | 107.1 | Amine fragment (-CH₂-N(Me)Et) |
| IS (Deuterated-d3) | 297.2 | 75.1 | 107.1 | Deuterated amine fragment |
Note: The m/z 107 fragment corresponds to the tropylium ion (C₈H₁₁⁺) characteristic of the dibenzoxepin ring system, which remains unlabeled.[1] The m/z 72/75 fragment corresponds to the side chain where the isotopic label resides.[1]
Experimental Workflow: Impurity Profiling
Objective: Quantify N-Desmethyl N-Ethyl Doxepin in a Doxepin HCl drug substance.
Step 1: Stock Preparation
-
Dissolve 1 mg of N-Desmethyl N-Ethyl Doxepin-d3 in 1 mL Methanol (LC-MS Grade) to generate a 1 mg/mL Master Stock.
-
Critical Check: Sonicate for 2 mins. Verify clarity. Store at -20°C. Stability is typically >12 months if protected from light.[1]
Step 2: Spiking Strategy
-
Prepare the Doxepin sample (1 mg/mL).[1]
-
Spike the IS (d3) at a constant concentration (e.g., 50 ng/mL) into all samples and calibration standards.[1]
-
Why? This concentration ensures the IS signal is ~100x the Lower Limit of Quantitation (LLOQ) but does not suppress the detector.[1]
Step 3: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Logic: The ethyl-methyl impurity is slightly more lipophilic than Doxepin (dimethyl) and significantly more lipophilic than Nordoxepin (monomethyl).[1] Expect elution order: Nordoxepin < Doxepin < N-Desmethyl N-Ethyl Doxepin.[1]
Visualization of Pathways & Workflows[1]
Structural Relationship & Fragmentation Logic
The following diagram illustrates the structural difference between the parent drug and the impurity, highlighting the specific fragmentation used for MS quantification.
Caption: Structural relationship showing the mass shift logic. The side-chain fragment (m/z 72/75) retains the label, enabling specific quantification.
Analytical Workflow (Standard Addition)
This workflow ensures that the quantification of the impurity is robust against matrix interference.
Caption: Self-validating workflow. Spiking the IS before extraction/dilution corrects for any procedural errors or matrix suppression.
Storage & Stability
-
Storage: -20°C (Long-term). Hygroscopic; store in a desiccator.
-
Stability: Stable for >2 years in solid form.
-
Solution Stability: Solutions in methanol are stable for 1 week at 4°C. Avoid acidic aqueous storage for >24 hours to prevent potential hydrolysis or degradation.
References
-
Toronto Research Chemicals. N-Desmethyl N-Ethyl Doxepin-d3 Product Page. Retrieved from [1]
-
SynThink Research Chemicals. N-Desmethyl N-Ethyl Doxepin Impurity Standard. Retrieved from
-
LGC Standards. Safety Data Sheet: N-Desmethyl N-Ethyl Doxepin. Retrieved from
-
ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. Retrieved from
-
ClearSynth. N-Desmethyl N-Ethyl Doxepin-d3 Technical Data. Retrieved from [1]
Sources
Methodological & Application
Application Note: N-Desmethyl N-Ethyl Doxepin-d3 as a Stable Isotope-Labeled Internal Standard for Multiplexed LC-MS/MS Quantification
Introduction & Mechanistic Rationale
Tricyclic antidepressants (TCAs) such as doxepin and its pharmacologically active metabolite, nordoxepin, are routinely monitored in clinical toxicology and pharmacokinetic (PK) studies due to their potent serotonin (5-HT) and norepinephrine transporter (NET) inhibition profiles [1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for their quantification [2]. However, a critical vulnerability of Electrospray Ionization (ESI) is its susceptibility to matrix effects —specifically, ion suppression caused by endogenous plasma phospholipids that co-elute with target analytes.
To establish a self-validating analytical method, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. While exact-matched standards (e.g., Doxepin-d3) are common, utilizing N-Desmethyl N-Ethyl Doxepin-d3 offers a strategic advantage for multiplexed TCA panels[3].
The Causality of Experimental Choice: By replacing the native N-methyl group with an N-ethyl group and incorporating three deuterium atoms, this molecule exhibits a slightly shifted lipophilicity. In a reversed-phase chromatographic gradient containing multiple TCAs (e.g., doxepin, amitriptyline, nortriptyline), this ethylated derivative elutes centrally. It acts as a highly effective "universal" internal standard that accurately tracks liquid-liquid extraction recovery and averages out matrix effects across a broader retention time window, while the d3 tag ensures absolute mass resolution from endogenous interferences.
Materials and Reagents
-
Target Analytes: Doxepin hydrochloride, Nordoxepin (Reference standards, >99% purity).
-
Internal Standard: N-Desmethyl N-Ethyl Doxepin-d3 (Molecular Formula: C20H20D3NO; MW: 296.42 g/mol )[3].
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid, and Ultrapure Water (18.2 MΩ·cm).
-
Biological Matrix: K2EDTA Human Plasma.
Self-Validating Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: LLE using MTBE is explicitly selected over simple Protein Precipitation (PPT). While PPT is faster, it fails to remove polar phospholipids. MTBE selectively partitions the un-ionized analytes into the organic phase while leaving ion-suppressing phospholipids trapped in the discarded aqueous layer, significantly enhancing method sensitivity and prolonging column lifespan [2].
Step-by-Step Methodology:
-
Aliquoting: Transfer 500 µL of human plasma (blank, calibrator, QC, or unknown) into a 15 mL glass centrifuge tube.
-
IS Addition: Spike 50 µL of the N-Desmethyl N-Ethyl Doxepin-d3 working solution (100 ng/mL in 50:50 MeOH:Water) into each tube. Vortex for 10 seconds.
-
Alkalinization: Add 100 µL of 0.1 M NaOH. Rationale: Doxepin and its derivatives are basic amines (pKa ~ 9.0). NaOH deprotonates the amine, rendering the molecule neutral and highly soluble in the organic extraction solvent. Vortex for 30 seconds.
-
Extraction: Add 2.5 mL of MTBE. Cap the tubes and mix on a rotary extractor for 10 minutes at 40 rpm.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C to resolve the emulsion.
-
Evaporation: Transfer 2.0 mL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of Mobile Phase A:B (80:20, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.
Fig 1. Step-by-step Liquid-Liquid Extraction (LLE) and LC-MS/MS analytical workflow.
LC-MS/MS Conditions
Causality: A Biphenyl stationary phase is chosen over a standard C18 column. The biphenyl rings provide enhanced pi-pi (π-π) interactions with the dibenzoxepin ring system of the analytes, offering superior retention and chromatographic resolution of isobaric TCA metabolites [4].
-
Column: Kinetex Biphenyl (50 × 3.0 mm, 2.6 µm) maintained at 40°C.
-
Mobile Phase A: 2.0 mM Ammonium Formate with 0.1% Formic Acid in Water. (Rationale: Ammonium formate provides abundant protons to drive [M+H]+ formation in positive ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient Elution:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: Linear ramp to 80% B
-
2.5 - 3.5 min: Hold at 80% B (Column Wash)
-
3.5 - 3.6 min: Return to 20% B
-
3.6 - 5.0 min: Re-equilibration at 20% B
-
Data Presentation & Quantitative Metrics
Table 1: Mass Spectrometry (MRM) Parameters (Acquisition in Positive Electrospray Ionization mode, +ESI)
| Analyte | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Doxepin | 280.1 | 107.0 | 25 | 60 |
| Nordoxepin | 266.0 | 107.0 | 27 | 55 |
| N-Desmethyl N-Ethyl Doxepin-d3 (IS) | 297.4 | 107.0 | 26 | 60 |
Table 2: Method Validation Summary (per FDA Bioanalytical Guidelines)
| Validation Parameter | Doxepin | Nordoxepin | Regulatory Acceptance Criteria |
| Linear Dynamic Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | R² ≥ 0.995 |
| Intra-day Precision (CV%) | 2.4% - 6.1% | 3.1% - 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | 94.5% - 103.2% | 92.1% - 105.4% | 85% - 115% |
| LLE Extraction Recovery | 88.4% | 86.2% | Consistent across all QC levels |
| Matrix Factor (IS Normalized) | 0.98 ± 0.04 | 0.97 ± 0.05 | 1.0 ± 0.15 |
Trustworthiness & System Suitability Testing (SST)
To guarantee that the protocol operates as a self-validating system , the following Quality Control (QC) gates must be cleared before any patient or study samples are quantified:
-
Isotopic Crosstalk Check: Injection of an Upper Limit of Quantification (ULOQ) sample without the IS must yield an IS channel response of < 5% of the nominal IS area. This confirms the d3 label is heavy enough to prevent native analyte bleed into the IS channel.
-
Carryover Check: A double-blank plasma extract injected immediately after the ULOQ standard must show an analyte peak area of < 20% of the Lower Limit of Quantification (LLOQ) area.
-
IS Area Consistency: The absolute peak area of N-Desmethyl N-Ethyl Doxepin-d3 must remain within ± 20% of the mean IS area across the entire analytical run. Deviations beyond this threshold indicate severe localized matrix suppression or an extraction failure, automatically invalidating that specific sample well.
Fig 2. Mechanism of SIL-IS compensating for ESI matrix effects to ensure accurate quantification.
References
-
Patel, N. P., et al. "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, US National Library of Medicine (NIH PMC).[Link]
-
CUNY Academic Works. "Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood." City University of New York.[Link]
Sources
Application Note: Advanced LC-MS/MS Quantification of Doxepin and Nordoxepin Using N-Desmethyl N-Ethyl Doxepin-d3 as a Surrogate Internal Standard
Target Audience: Bioanalytical Researchers, Clinical Toxicologists, and Pharmacokinetic Scientists Content Focus: Mechanistic Assay Development, Matrix Effect Compensation, and High-Throughput LC-MS/MS Protocols
Executive Summary
Doxepin is a widely prescribed tricyclic antidepressant (TCA) utilized for the management of major depression, anxiety, and insomnia. In clinical monitoring and pharmacokinetic (PK) studies, it is critical to simultaneously quantify doxepin and its pharmacologically active major metabolite, nordoxepin (N-desmethyldoxepin). Optimal therapeutic efficacy typically occurs at combined serum concentrations of 50–150 ng/mL, whereas combined levels exceeding 500 ng/mL indicate severe toxicity[1].
While traditional LC-MS/MS methods utilize Doxepin-d3 as an internal standard (IS)[2], high-concentration clinical samples often suffer from localized ion suppression and isotopic cross-talk. This application note details a field-proven, self-validating protocol that replaces the traditional IS with an "alkyl-shifted" deuterated surrogate: N-Desmethyl N-Ethyl Doxepin-d3 . By leveraging intentional chromatographic retention shifts, this method achieves superior linearity, eliminates isotopic interference, and ensures rugged performance across thousands of injections.
Mechanistic Insights: The "Alkyl-Shift" IS Strategy
As a Senior Application Scientist, I often observe assay failures at the upper limits of quantification (ULOQ) due to a misunderstanding of ESI (Electrospray Ionization) dynamics.
The Problem with Exact Isotopic Analogs: Traditional Doxepin-d3 co-elutes perfectly with Doxepin. In cases of overdose or high-dose PK profiling, the massive Doxepin peak rapidly depletes the available charge on the ESI droplets. Because Doxepin-d3 is co-eluting, its ionization is artificially suppressed, causing the IS signal to drop and skewing the calibration curve. Furthermore, naturally occurring Doxepin contains a ~0.1% M+3 isotopic contribution. At massive concentrations, this M+3 peak (m/z 283.1) bleeds directly into the Doxepin-d3 MRM channel, causing baseline inflation and isotopic cross-talk.
The Causality of the Solution: By utilizing 3, we introduce a deliberate structural modification—an "alkyl shift." Replacing a methyl group with an ethyl group increases the molecule's lipophilicity (logP). On a reversed-phase C8 or C18 column, this causes the surrogate IS to elute slightly later than Doxepin.
-
Temporal Separation: The IS elutes outside the localized ion suppression zone of the Doxepin peak.
-
Zero Cross-Talk: The +17 Da mass difference (Doxepin m/z 280.1 vs. Surrogate IS m/z 297.2) mathematically eliminates any possibility of M+3 isotopic interference.
-
Extraction Parity: Despite the shift, the core tricyclic structure remains identical, ensuring that Liquid-Liquid Extraction (LLE) partitioning perfectly mirrors the target analytes[4].
Caption: Mechanistic causality comparing traditional isotopic IS vs. the alkyl-shifted surrogate IS strategy.
Experimental Protocols
Reagents and Materials
-
Analytes: Doxepin hydrochloride, Nordoxepin hydrochloride (Reference Standards).
-
Internal Standard: N-Desmethyl N-Ethyl Doxepin-d3 (CAS: 70805-90-2 for unlabelled base; d3 variant utilized for MS tracking)[3].
-
Biological Matrix: Human plasma or serum (Ensure separation from red blood cells within 2 hours to prevent false elevations from RBC drug release)[1].
-
Solvents: LC-MS grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), and Ammonium Formate[4].
Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
This LLE protocol acts as a self-validating system: by basifying the matrix, we ensure the amine groups of the TCAs are un-ionized, driving them into the organic phase while leaving polar matrix phospholipids in the aqueous waste[4].
-
Aliquot: Transfer 500 µL of human plasma/serum into a clean 10 mL glass extraction tube.
-
IS Spiking: Add 50 µL of the N-Desmethyl N-Ethyl Doxepin-d3 working solution (100 ng/mL in methanol). Vortex briefly.
-
Basification: Add 200 µL of 100 mM Ammonium Acetate buffer (adjusted to pH 8.0 with ammonia). Vortex for 10 seconds. Causality: pH 8.0 suppresses the ionization of the secondary/tertiary amines, maximizing organic partitioning.
-
Extraction: Add 4.0 mL of MTBE. Cap the tubes and vortex vigorously for 5 minutes to ensure emulsion-free phase transfer.
-
Phase Separation: Centrifuge at 4000 rpm (approx. 1800 × g) for 5 minutes at 4°C.
-
Decantation: Flash-freeze the lower aqueous layer by placing the tube bases in a dry ice/acetone bath. Decant the upper organic (MTBE) layer into a clean, pre-labeled glass tube.
-
Concentration: Evaporate the MTBE to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of mobile phase (Acetonitrile:Methanol:2.0 mM Ammonium Formate, 80:10:10 v/v/v). Transfer to autosampler vials.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for TCA quantification.
LC-MS/MS Conditions
-
Analytical Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm)[4]. Causality: C8 provides slightly less hydrophobic retention than C18, preventing excessive peak broadening for highly lipophilic TCAs.
-
Mobile Phase: Isocratic mixture of Acetonitrile-Methanol (95:5, v/v) and 2.0 mM Ammonium Formate in a 93:7 (v/v) ratio[4].
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 15 µL.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
Data Presentation & MRM Parameters
The fragmentation pathway for these TCAs involves the cleavage of the amine side chain, leaving a highly stable tropylium-like tricyclic product ion at m/z 107.0. Because the deuterium label and the ethyl group of the surrogate IS are located on the cleaved side chain, all three compounds share the same robust m/z 107.0 product ion, simplifying collision energy optimization.
Caption: ESI+ CID fragmentation pathway for N-Desmethyl N-Ethyl Doxepin-d3.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected RT (min) |
| Doxepin | 280.1 | 107.0 | 25 | 2.40 |
| Nordoxepin | 266.1 | 107.0 | 25 | 2.35 |
| N-Desmethyl N-Ethyl Doxepin-d3 | 297.2 | 107.0 | 25 | 2.85 |
Table 2: Method Validation Summary (Based on FDA Bioanalytical Guidelines)
| Validation Parameter | Doxepin | Nordoxepin | Acceptance Criteria |
| Linear Dynamic Range | 15.0 - 3900 pg/mL | 5.0 - 1300 pg/mL | R² ≥ 0.99 |
| Intra-day Precision (CV%) | ≤ 6.5% | ≤ 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 8.3% | ≤ 8.1% | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery (LLE) | 86.6% - 90.4% | 88.0% - 99.1% | Consistent across QCs |
| Matrix Effect (IS Normalized) | 98.5% | 101.2% | 85% - 115% |
Conclusion
The substitution of traditional isotopic internal standards with an alkyl-shifted deuterated surrogate—N-Desmethyl N-Ethyl Doxepin-d3—represents a highly robust analytical strategy for TCA quantification. By intentionally shifting the retention time of the internal standard, bioanalytical scientists can completely bypass the matrix suppression zones and isotopic cross-talk inherent to high-concentration Doxepin samples. This ensures uncompromising accuracy, precision, and assay ruggedness suitable for high-throughput clinical and pharmacokinetic environments.
References
-
Patel NP, et al. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis (2018). URL:[Link]
-
Mayo Clinic Laboratories. Doxepin and Nordoxepin, Serum. Test Catalog Overview. URL:[Link]
Sources
Application Note: Robust and Sensitive Quantification of N-Desmethyl N-Ethyl Doxepin-d3 in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS
Abstract
This application note presents a detailed and validated protocol for the sample preparation of N-Desmethyl N-Ethyl Doxepin-d3 in human plasma for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes a robust liquid-liquid extraction (LLE) procedure, ensuring high recovery and minimal matrix effects, which is critical for bioanalytical studies. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this doxepin-related compound in a complex biological matrix.
Introduction
Doxepin is a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety.[1][2] The analysis of doxepin and its metabolites in biological fluids is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[3][4] N-Desmethyl N-Ethyl Doxepin-d3 is a deuterated analog of a doxepin metabolite, often used as an internal standard in bioanalytical methods to ensure accuracy and precision.[1] The successful quantification of such analytes by LC-MS/MS is highly dependent on the sample preparation method, which must effectively remove endogenous interferences like proteins and phospholipids from the plasma matrix.[5]
This application note details a comprehensive liquid-liquid extraction (LLE) protocol specifically tailored for N-Desmethyl N-Ethyl Doxepin-d3. LLE is a widely used technique in bioanalysis due to its ability to provide clean extracts and high analyte recovery.[4][6] The choice of extraction solvent and pH is critical and is based on the physicochemical properties of the analyte, such as its pKa and solubility.[7] Doxepin and its metabolites are basic compounds, making them suitable for extraction from an alkalinized aqueous solution into a non-polar organic solvent.[8][9]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| N-Desmethyl N-Ethyl Doxepin-d3 | Reference Standard | EvitaChem[8] |
| Doxepin-d3 (Internal Standard) | Reference Standard | Toronto Research Chemicals Inc.[1] |
| Human Plasma (K2-EDTA) | Bioanalytical Grade | Reputable Supplier |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | J.T. Baker Chemicals Ltd.[6] |
| Acetonitrile | LC-MS Grade | S.D. Fine Chemicals Ltd.[6] |
| Methanol | HPLC Grade | S.D. Fine Chemicals Ltd.[6] |
| Formic Acid | Reagent Grade | S.D. Fine Chemicals Ltd.[6] |
| Ammonium Formate | Analytical Grade | S.D. Fine Chemicals Ltd.[6] |
| Water | Ultrapure (18.2 MΩ·cm) | In-house system |
| Sodium Hydroxide (NaOH) | Analytical Grade | Standard Supplier |
Experimental Protocols
Standard and Internal Standard Preparation
Rationale: Accurate preparation of stock and working solutions is fundamental for the generation of a reliable calibration curve and quality control samples. The use of a stable isotope-labeled internal standard (IS), such as Doxepin-d3, is crucial to compensate for variability in sample processing and instrument response.[10]
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of N-Desmethyl N-Ethyl Doxepin-d3 and Doxepin-d3 (IS) reference standards.
-
Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.[11]
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the N-Desmethyl N-Ethyl Doxepin-d3 primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.[10]
-
-
Internal Standard Working Solution (10 ng/mL):
-
Dilute the Doxepin-d3 primary stock solution in acetonitrile to a final concentration of 10 ng/mL.
-
Calibration Curve and Quality Control Sample Preparation
Rationale: The calibration curve is essential for the quantification of the analyte in unknown samples. Quality control samples at different concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the analytical run.[4]
Protocol:
-
Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).
-
Vortex each solution for 30 seconds to ensure homogeneity.
Plasma Sample Preparation: Liquid-Liquid Extraction
Rationale: This LLE protocol is designed to efficiently extract N-Desmethyl N-Ethyl Doxepin-d3 from plasma while minimizing the co-extraction of interfering substances. The alkalinization of the plasma sample with NaOH deprotonates the analyte, increasing its solubility in the organic extraction solvent (MTBE).[9] MTBE is an effective solvent for the extraction of basic drugs like doxepin and its analogs.[6]
Detailed Protocol:
-
Sample Aliquoting:
-
Pipette 200 µL of plasma (blank, standard, QC, or unknown sample) into a clean 2 mL microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 25 µL of the 10 ng/mL Doxepin-d3 internal standard working solution to each tube.
-
-
Alkalinization:
-
Add 50 µL of 1 M NaOH to each tube.
-
Vortex briefly (approximately 10 seconds) to mix. This step ensures the analyte is in its non-ionized form, maximizing its partitioning into the organic solvent.[9]
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[12]
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube, avoiding the protein pellet and aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Final Centrifugation:
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.[10]
-
-
Sample Transfer:
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Workflow Diagram: Liquid-Liquid Extraction of N-Desmethyl N-Ethyl Doxepin-d3 from Plasma
A step-by-step workflow for the liquid-liquid extraction of N-Desmethyl N-Ethyl Doxepin-d3 from plasma samples.
LC-MS/MS Parameters
Rationale: The chromatographic separation and mass spectrometric detection parameters must be optimized for the specific analyte and internal standard to ensure sensitivity, selectivity, and resolution from endogenous interferences.[13]
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) system[10] |
| Column | C18 or Biphenyl reversed-phase column (e.g., 2.1 x 50 mm, <3 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | Acetonitrile[10] |
| Flow Rate | 0.4 - 0.5 mL/min[2][13] |
| Gradient | Optimized for analyte separation (e.g., start at 10% B, ramp to 90% B) |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C[13] |
| MS System | Triple quadrupole mass spectrometer[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6] |
| Precursor > Product Ion (N-Desmethyl N-Ethyl Doxepin-d3) | To be optimized (Expected m/z ~297.4 > product ion) |
| Precursor > Product Ion (Doxepin-d3 IS) | To be optimized (Expected m/z ~283.2 > 107.1)[1] |
Method Validation and Expected Results
This sample preparation protocol, when coupled with a validated LC-MS/MS method, is expected to yield excellent performance characteristics. Based on similar methods for doxepin and its metabolites, the following results can be anticipated:[4][6][14]
-
Linearity: A linear range with a correlation coefficient (r²) of >0.99.
-
Recovery: Extraction recovery is expected to be consistent and typically >85%.
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification), with accuracy within 85-115% (80-120% at LLOQ).
-
Matrix Effect: Minimal ion suppression or enhancement due to the cleanliness of the LLE extract.
-
Sensitivity: The method should achieve a Lower Limit of Quantification (LLOQ) in the low pg/mL to ng/mL range, suitable for pharmacokinetic studies.[2][4]
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides a robust, reliable, and efficient method for the preparation of N-Desmethyl N-Ethyl Doxepin-d3 from human plasma samples prior to LC-MS/MS analysis. The causality-driven steps, including sample alkalinization and the choice of an appropriate organic solvent, are designed to maximize analyte recovery while minimizing matrix interference. This protocol serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling the accurate and precise quantification of this doxepin-related compound.
References
- EvitaChem. (n.d.). N-Desmethyl N-ethyl Doxepin-d3.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
- ResearchGate. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.
- Badenhorst, D., Sutherland, F. C., de Jager, A. D., & Hundt, H. K. (2000). Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry.
- Ouyang, Y., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Analytical Methods, 14(22), 2168-2178.
- Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(4), 266-274.
- Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(4), 266-274.
- Ouyang, Y., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. RSC Publishing.
- Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6.
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- University of Technology Sydney. (n.d.). Optimized plasma sample preparation and LC‐MS analysis.
- Taylor & Francis. (2023). Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma sample.
- de Bairros, A. V., et al. (2024). Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD). Toxicology Mechanisms and Methods, 34(2), 189-202.
- MilliporeSigma. (n.d.). High throughput sample preparation for the quantitation of drug compounds in serum samples.
- ResearchGate. (n.d.). Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma.
- Thermo Fisher Scientific. (2012). Improved analysis of doxepin in human plasma using Thermo Scientific SOLA HRP SPE and a Thermo Scientific Accucore C18 HPLC column. Retrieved from Thermo Fisher Scientific AppsLab Library.
- Chromatography Forum. (2013). Best way for t-he precipitation of protein in plasma HPLC.
- Human Journals. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview.
- ResearchGate. (2025). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.
- Journal of Analytical Toxicology. (n.d.). A Comparative Solid-Phase Extraction Study for the Simultaneous Determination of Fluvoxamine, Mianserin, Doxepin, Citalopram.
- MDPI. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis.
- Benchchem. (n.d.). Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Desmethyl dosimertinib-d5 in Human Plasma.
- Taylor & Francis. (2023). Full article: Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD).
- SynThink Research Chemicals. (n.d.). N-Desmethyl N-Ethyl Doxepin. Retrieved from SynThink Research Chemicals website.
- National Institutes of Health. (n.d.). Solubility and ionization characteristics of doxepin and desmethyldoxepin.
- USBio. (n.d.). N-Desmethyl N-Ethyl Doxepin-d3 CAS.
- MilliporeSigma. (n.d.). Assay of Doxepin Hydrochloride USP Monograph.
- Wikipedia. (n.d.). Nordoxepin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and ionization characteristics of doxepin and desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evitachem.com [evitachem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. usbio.net [usbio.net]
- 12. Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.com [phenomenex.com]
- 14. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation and LC-MS/MS Quantification of Doxepin and Nordoxepin Using N-Desmethyl N-Ethyl Doxepin-d3
Introduction & Pharmacological Context
Doxepin is a widely prescribed tricyclic antidepressant (TCA) utilized in the management of major depressive disorder, anxiety, and insomnia. In vivo, doxepin undergoes rapid hepatic demethylation to form its pharmacologically active metabolite, nordoxepin (N-desmethyldoxepin) [1]. Both the parent drug and its metabolite exist as a mixture of E (trans) and Z (cis) stereoisomers, presenting a unique challenge for chromatographic resolution and accurate pharmacokinetic profiling.
To achieve high-throughput, accurate quantification in complex biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, LC-MS/MS is highly susceptible to matrix effects and ionization suppression. To correct for extraction variability and electrospray ionization (ESI) fluctuations, a stable isotope-labeled internal standard (SIL-IS) is mandatory. This protocol details the application of a specialized SIL-IS, N-Desmethyl N-Ethyl Doxepin-d3 , which provides superior lipophilic tracking and elution matching compared to generic TCA internal standards.
Metabolic pathway of Doxepin to active Nordoxepin via CYP450 enzymes.
Experimental Design & Causality
Internal Standard Selection: Why N-Desmethyl N-Ethyl Doxepin-d3?
While standard Doxepin-d3 is frequently used, N-Desmethyl N-Ethyl Doxepin-d3 (unlabeled CAS: 70805-90-2) offers a highly specific structural bridge for simultaneous quantification [2]. When doxepin is demethylated to nordoxepin, it loses hydrophobicity, altering its retention time. The addition of the ethyl group in this specific IS balances the hydrophobicity lost by demethylation. This allows its retention time to perfectly bisect the elution window of Doxepin and Nordoxepin on a reversed-phase column, ensuring that the IS experiences the exact same matrix suppression environment as both target analytes. The deuterium label (d3) ensures mass resolution (m/z 297.2) without isotopic cross-talk.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Plasma contains phospholipids that severely suppress ESI. While Solid Phase Extraction (SPE) is highly effective [3], Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) offers a highly scalable, cost-effective alternative that yields >85% recovery for both analytes [1]. MTBE selectively partitions the lipophilic TCAs into the organic phase while precipitating proteins and leaving polar matrix components in the aqueous layer.
Chromatographic Conditions
A C8 column (e.g., 100 mm × 4.6 mm, 5 µm) is preferred over a standard C18. The slightly lower hydrophobicity of the C8 stationary phase prevents excessive retention of these highly lipophilic amines, reducing run times while maintaining baseline separation from endogenous interferences [1]. An isocratic mobile phase utilizing ammonium formate minimizes secondary silanol interactions, preventing peak tailing.
Step-by-Step Methodology
Phase 1: Preparation of Reagents and Standards
-
Prepare primary stock solutions of Doxepin, Nordoxepin, and N-Desmethyl N-Ethyl Doxepin-d3 in LC-MS grade methanol (1.0 mg/mL).
-
Dilute the IS to a working concentration of 50 ng/mL in 50% methanol in water.
-
Prepare calibration standards in drug-free human plasma ranging from 15.0 pg/mL to 3900 pg/mL for Doxepin, and 5.0 pg/mL to 1300 pg/mL for Nordoxepin.
Phase 2: Extraction Workflow
Liquid-Liquid Extraction workflow for Doxepin and Nordoxepin from plasma.
-
Aliquot 500 µL of human plasma (blank, standards, or unknown samples) into a 10 mL glass centrifuge tube.
-
Add 50 µL of the IS working solution (50 ng/mL) and vortex for 10 seconds.
-
Add 4.0 mL of MTBE to each tube.
-
Cap the tubes and extract by multi-tube vortexing for 10 minutes at 2000 rpm.
-
Centrifuge the samples at 4000 × g for 5 minutes at 4°C to achieve phase separation.
-
Flash-freeze the lower aqueous layer by placing the tube base in a dry ice-acetone bath.
-
Decant the upper organic layer (MTBE) into a clean, pre-labeled glass tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 300 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer to autosampler vials for injection.
Phase 3: LC-MS/MS Instrument Parameters
-
Analytical Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution. Solvent A: 2.0 mM Ammonium Formate (7%). Solvent B: Acetonitrile/Methanol (95:5 v/v) (93%).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 15 µL.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
Quantitative Data & Method Validation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Doxepin | 280.1 | 107.0 | 200 | 25 |
| Nordoxepin | 266.0 | 107.0 | 200 | 25 |
| N-Desmethyl N-Ethyl Doxepin-d3 (IS) | 297.2 | 107.0 | 200 | 28 |
Table 2: Validation Parameters Summary
| Parameter | Doxepin | Nordoxepin |
| Linear Dynamic Range | 15.0 – 3900 pg/mL | 5.0 – 1300 pg/mL |
| Correlation Coefficient ( | > 0.999 | > 0.999 |
| Extraction Recovery | 86.6% – 90.4% | 88.0% – 99.1% |
| Intra-batch Precision (%CV) | ≤ 8.3% | ≤ 8.3% |
| Matrix Effect | Minimal (Normalized by IS) | Minimal (Normalized by IS) |
Note: Data parameters are representative of validated pharmacokinetic standards in healthy subjects [1].
Discussion & Troubleshooting
-
Isomer Resolution vs. Co-elution: Doxepin is administered as a mixture of E and Z isomers (typically an 85:15 ratio). While the MRM transitions are identical, the C8 column provides sufficient theoretical plates to either co-elute them as a single sharp peak (ideal for total quantification in PK studies) or resolve them if a shallower gradient is applied. For total exposure bioequivalence studies, co-elution is preferred to simplify peak integration.
-
Autosampler Carryover: TCAs are notorious for autosampler carryover due to their basic, lipophilic nature. Ensure the autosampler wash solution contains a high percentage of organic solvent (e.g., 80% Acetonitrile, 20% Water with 0.1% Formic Acid) and utilize multiple wash cycles.
-
Matrix Suppression at the Solvent Front: If ion suppression is observed early in the run, ensure the LLE organic layer is carefully decanted without disturbing the aqueous-organic interface. The use of N-Desmethyl N-Ethyl Doxepin-d3 effectively compensates for residual suppression, ensuring the self-validating accuracy of the assay.
References
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2018). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. URL:[Link]
-
Ouyang, Y. J., et al. (2022). "A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers." Analytical Methods. URL:[Link]
Sources
- 1. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: MRM Transitions & LC-MS/MS Protocol for N-Desmethyl N-Ethyl Doxepin-d3
This Application Note is structured to guide researchers through the precise method development and validation parameters for N-Desmethyl N-Ethyl Doxepin-d3 , a specialized stable-isotope labeled internal standard used in the bioanalysis of tricyclic antidepressants (TCAs).
Executive Summary & Scientific Rationale
In high-throughput bioanalysis of Doxepin and its active metabolite Nordoxepin, the selection of an Internal Standard (IS) is critical for compensating matrix effects and recovery variations. N-Desmethyl N-Ethyl Doxepin-d3 represents a "labeled homolog" strategy. Unlike a simple deuterated parent (e.g., Doxepin-d3), this compound combines a structural modification (ethyl vs. methyl) with isotopic labeling.
This dual-difference approach often prevents "cross-talk" (isotopic interference) that can occur between high concentrations of an analyte and its deuterated analog, while maintaining nearly identical ionization efficiency and extraction recovery.
Chemical Identity[1][2][3][4][5][6]
-
Systematic Name: 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-(methyl-d3)propan-1-amine (Assumed d3 position based on commercial synthesis routes).
-
Chemical Formula:
-
Monoisotopic Mass (Neutral): ~296.20 Da
-
Precursor Ion (
): 297.2
Mass Spectrometry Parameters (MRM Optimization)
The following parameters are optimized for triple quadrupole systems (e.g., SCIEX Triple Quad™, Agilent 6400 Series, Waters Xevo).
Mechanistic Fragmentation Pathway
The fragmentation of Doxepin derivatives is dominated by the cleavage of the alkylamine side chain from the tricyclic core.
-
Precursor (Q1): The protonated molecule
at m/z 297.2 . -
Primary Product (Q3): The formation of the stable tropylium-like ion (isobenzofuran derivative) at m/z 107.1 . This fragment is conserved across Doxepin, Nordoxepin, and their ethyl analogs, making it a robust quantifier.
-
Secondary Product (Qualifier): Cleavage of the amine tail. Depending on the collision energy, a fragment corresponding to the aliphatic amine chain may be observed, but the 107.1 ion is significantly more intense.
Recommended MRM Table
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | Cone Volt (V) | Collision Energy (eV) | Role |
| N-Desmethyl N-Ethyl Doxepin-d3 | ESI+ | 297.2 | 107.1 | 100 | 30 | 25 - 30 | Quantifier |
| N-Desmethyl N-Ethyl Doxepin-d3 | ESI+ | 297.2 | 269.2 | 100 | 30 | 15 - 20 | Qualifier* |
| Doxepin (Ref) | ESI+ | 280.2 | 107.1 | 50 | 30 | 25 | Analyte |
| Nordoxepin (Ref) | ESI+ | 266.1 | 107.1 | 50 | 30 | 25 | Metabolite |
*Note: The 269.2 fragment represents the loss of the ethyl/methyl amine group (neutral loss of ~28 Da), retaining the tricyclic core structure. This transition is less specific than 107.1 but useful for confirmation.
Source Parameters (Generic ESI+)
-
Ion Spray Voltage: 4500 – 5500 V
-
Source Temperature: 450°C – 550°C (Compound is thermally stable)
-
Curtain Gas: 30 psi
Experimental Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation for TCAs to ensure cleaner extracts and lower background noise in the low pg/mL range.
-
Aliquot: Transfer 200 µL of plasma into a clean glass tube.
-
IS Spike: Add 20 µL of N-Desmethyl N-Ethyl Doxepin-d3 working solution (e.g., 100 ng/mL in 50:50 MeOH:H2O). Vortex 10 sec.
-
Alkalinization: Add 100 µL of 0.1 M NaOH or Sodium Carbonate buffer (pH 9.8). Rationale: TCAs are basic (pKa ~9.7); high pH ensures they are uncharged and extractable into organic solvent.
-
Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2).
-
Agitation: Shake/tumble for 15 minutes. Centrifuge at 4000 rpm for 5 min.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a fresh tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (20:80 ACN:Water + 0.1% Formic Acid).
B. LC Conditions
Doxepin exists as E (trans) and Z (cis) isomers (approx 85:15 ratio).[5] While many clinical assays co-elute them, separation is possible using Biphenyl columns.
-
Column: Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) OR Luna Omega C18 (1.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH stability).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Visualized Workflow & Fragmentation
The following diagram illustrates the analytical workflow and the specific fragmentation logic for the MRM transition.
Figure 1: Analytical workflow for N-Desmethyl N-Ethyl Doxepin-d3, highlighting the specific MRM transition logic.
Troubleshooting & Optimization Guide
Issue: Low Sensitivity for IS
-
Cause: Incorrect Q1 selection due to isotopic purity or salt form.
-
Solution: Perform a Q1 scan (290–310 m/z) infusing the neat standard. Ensure you are selecting the monoisotopic peak of the labeled compound. Note that if the standard is a Hydrochloride salt, the mass of HCl (36.5) is lost during ionization; scan for the free base mass + H.
Issue: Signal Interference in Blank Plasma
-
Cause: Cross-talk from high concentrations of Doxepin (280 m/z) or Nordoxepin (266 m/z).
-
Solution: The 297.2 Q1 is sufficiently shifted (+17 Da from Doxepin, +31 Da from Nordoxepin) to prevent isotopic overlap. If interference persists, check for "carryover" from previous injections rather than chemical interference. Increase the needle wash solvent strength (e.g., 50:50 ACN:IPA).
Issue: Peak Splitting
-
Cause: Separation of E and Z isomers.[5]
-
Solution: N-Desmethyl N-Ethyl Doxepin-d3 may also exist as E/Z isomers. If the peak is split, integrate both peaks or adjust the gradient to co-elute them if isomer-specific data is not required. Biphenyl columns tend to separate these isomers; C18 columns may co-elute them.[5]
References
-
Patel, N. P., et al. (2018).[6] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis.
-
Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl."
- Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC-MS/MS." Journal of Chromatography B. (Validates the 107 m/z transition for Doxepin analogs).
-
SynThink Research Chemicals. "N-Desmethyl N-Ethyl Doxepin Reference Standard Data."
Sources
- 1. evitachem.com [evitachem.com]
- 2. usbio.net [usbio.net]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
quantification of nordoxepin using N-Desmethyl N-Ethyl Doxepin-d3
An Application Note for the Bioanalytical Quantification of Nordoxepin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive, technically detailed guide for the quantitative analysis of nordoxepin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, plays a significant role in its therapeutic and toxicological effects.[1][2] Accurate quantification is therefore critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments. This protocol employs N-Desmethyl N-Ethyl Doxepin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, correcting for variability in sample preparation and matrix effects. The methodology detailed herein, from sample preparation using Solid-Phase Extraction (SPE) to the final validated LC-MS/MS parameters, is designed to meet the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5]
Introduction and Scientific Rationale
Doxepin is a tricyclic antidepressant (TCA) used for treating major depressive disorder, anxiety, and insomnia.[6] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP1A2/CYP2C9, to its major active metabolite, nordoxepin (N-desmethyldoxepin).[1][7] Nordoxepin is not merely a byproduct; it is pharmacologically active, contributing significantly to the overall therapeutic profile of doxepin, often exhibiting a longer half-life (approximately 31 hours) than the parent drug.[1][7] Therefore, monitoring nordoxepin concentrations is essential for understanding the complete pharmacokinetic profile and ensuring patient safety and therapeutic efficacy.
The "gold standard" for quantifying small molecules like nordoxepin in complex biological matrices is LC-MS/MS, owing to its superior sensitivity and selectivity.[8][9] A cornerstone of a robust LC-MS/MS bioanalytical method is the proper use of an internal standard (IS). A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for mass spectrometric assays as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z).[3] This protocol utilizes N-Desmethyl N-Ethyl Doxepin-d3, a close structural analog of nordoxepin incorporating a stable deuterium label.[10][11] This choice ensures that any variations in extraction recovery, matrix-induced ion suppression or enhancement, and injection volume are effectively normalized, leading to highly reliable and reproducible data.
This guide is structured to provide not just a set of instructions, but also the underlying scientific principles, enabling researchers to adapt and troubleshoot the method effectively.
Materials and Reagents
Sourcing high-purity reagents and certified standards is paramount for the success of any bioanalytical assay.
| Item | Description/Grade | Recommended Supplier | Rationale |
| Analyte | Nordoxepin (≥98% purity) | Toronto Research Chemicals, Cerilliant | Certified reference material ensures accurate calibration. |
| Internal Standard | N-Desmethyl N-Ethyl Doxepin-d3 (≥98% purity, ≥99% isotopic purity) | EvitaChem, Alsachim | A SIL-IS is critical for correcting analytical variability.[3][10] |
| Solvents | Acetonitrile, Methanol, Isopropanol | LC-MS Grade | High purity minimizes background noise and contamination. |
| Water | Type 1, 18.2 MΩ·cm | Milli-Q® or equivalent | Essential for preparing mobile phases and reconstitution solutions. |
| Additives | Ammonium Formate, Formic Acid | LC-MS Grade or ≥99% purity | Used as mobile phase modifiers to improve peak shape and ionization efficiency. |
| Extraction Sorbent | Oasis HLB or equivalent mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL) | Waters, Biotage | Provides robust and clean extraction of tricyclic antidepressants from plasma.[12][13] |
| Biological Matrix | Human Plasma (K2-EDTA) | BioIVT or other certified vendor | The matrix for standards and QCs must match the study samples.[5] |
| Reagents | Zinc Sulfate, Phosphoric Acid | ACS Grade | Used for sample pre-treatment (protein precipitation) prior to SPE. |
Step-by-Step Experimental Protocols
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of standard solutions. All preparations should be documented thoroughly.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of nordoxepin and N-Desmethyl N-Ethyl Doxepin-d3 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with LC-MS grade methanol.
-
Scientist's Note: These stocks should be stored in amber glass vials at -20°C or colder to prevent degradation. Stability should be formally assessed as part of the method validation.[14]
-
-
Intermediate & Working Standard Solutions:
-
Prepare a series of intermediate stock solutions of nordoxepin by serially diluting the primary stock with 50:50 (v/v) methanol:water.
-
From these intermediate stocks, prepare the final working standard solutions (for spiking calibration curve standards) and quality control (QC) samples.
-
Rationale: Serial dilution minimizes errors associated with single large dilutions. Using a mixed aqueous/organic solvent prevents analyte precipitation.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration that yields a robust and consistent signal in the mass spectrometer.
-
Expertise Insight: The optimal IS concentration should result in a peak area that is high enough to be precise but not so high as to cause detector saturation or significant ion suppression of the co-eluting analyte. This is typically determined during method development.
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spiking:
-
Prepare CC and QC samples by spiking blank human plasma with the appropriate nordoxepin working standard solutions. The volume of the spiking solution should not exceed 5% of the total plasma volume to avoid altering the matrix composition.
-
A typical calibration curve might range from 5 pg/mL to 1300 pg/mL.[14]
-
QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Sample Aliquoting and Storage:
-
Vortex all spiked samples gently. Aliquot into appropriately labeled polypropylene tubes and store at -70°C or colder until analysis.
-
Trustworthiness: Preparing CC and QC samples from separate stock solution dilutions than those used for the calibration curve is a critical cross-validation step.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for high-throughput and provides a clean extract, minimizing matrix effects.
Figure 1: Detailed workflow for the Solid-Phase Extraction (SPE) of nordoxepin from human plasma.
Detailed SPE Protocol:
-
Sample Pre-treatment: Thaw plasma samples, CCs, and QCs. To 200 µL of plasma, add 10 µL of the IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex again.
-
Rationale: Acidification ensures that the secondary amine of nordoxepin is protonated (positively charged), which is essential for binding to a mixed-mode cation exchange SPE sorbent.
-
-
SPE Cartridge Conditioning: Condition the SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pull the sample through at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 5% methanol in water. This removes polar interferences.
-
Wash 2: Add 1 mL of an intermediate-strength organic solvent (e.g., 40% acetonitrile in water). This removes less polar, non-basic interferences.
-
Expertise Insight: The wash steps are critical for removing matrix components like phospholipids that cause ion suppression. Optimization of wash solvent composition is a key part of method development.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in a 90:10 (v/v) acetonitrile:methanol mixture into a clean collection plate.
-
Rationale: The basic elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent. The high organic content ensures efficient elution.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Rationale: Reconstituting in the initial mobile phase ensures good peak shape for early eluting compounds and compatibility with the reverse-phase column.
-
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | C18 or C8 Column (e.g., 100 mm × 2.1 mm, < 2 µm particle size) |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (95:5, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 below |
Table 1: Suggested LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 90 | 10 |
| 0.5 | 0.4 | 90 | 10 |
| 3.5 | 0.4 | 10 | 90 |
| 4.5 | 0.4 | 10 | 90 |
| 4.6 | 0.4 | 90 | 10 |
| 5.5 | 0.4 | 90 | 10 |
Table 2: Suggested Mass Spectrometer MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Nordoxepin | 266.0 | 107.0 | Optimized (e.g., 25-35) | 100 |
| N-Desmethyl N-Ethyl Doxepin-d3 (IS) | 283.2 | To be determined | Optimized | 100 |
Note on IS Transition: The exact m/z and optimal product ion for N-Desmethyl N-Ethyl Doxepin-d3 must be determined by direct infusion into the mass spectrometer. The precursor ion will be [M+H]+. The product ion will likely result from a similar fragmentation pathway as nordoxepin. A plausible precursor m/z for the specified IS (C20H20D3NO) would be approximately 299.4, not 283.2. The value 283.2 corresponds to a different deuterated analog. It is critical to confirm the molecular weight and determine transitions empirically. For this guide, we assume the principle of finding a stable, specific product ion. The product ion for nordoxepin, m/z 107.0, is a characteristic fragment.[14][15]
Figure 2: Metabolic conversion of Doxepin to its active metabolite, Nordoxepin.[1]
Bioanalytical Method Validation
A full method validation must be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance or ICH M10) to demonstrate the method is fit for purpose.[4][5]
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Analyze at least 6 unique blank plasma lots. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[3] |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | Analyze calibration curves (at least 6-8 non-zero points) over 3-5 separate runs. | R² ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).[4] |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QCs (LLOQ, L, M, H) in replicate (n≥5) across at least 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[5] |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | IS-normalized matrix factor CV should be ≤ 15% across at least 6 lots of matrix. |
| Recovery | Evaluate the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent, precise, and reproducible. |
| Stability | Ensure the analyte is stable under various handling and storage conditions. | Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability QCs must be within ±15% of nominal concentration.[14] |
| Dilution Integrity | Verify that samples with concentrations above the ULOQ can be diluted accurately. | Dilute a spiked sample (above ULOQ) with blank matrix into the calibrated range. | Accuracy and precision of the diluted sample must meet the criteria of ±15%. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of nordoxepin in human plasma. The protocol emphasizes the use of a stable isotope-labeled internal standard, N-Desmethyl N-Ethyl Doxepin-d3, and a streamlined Solid-Phase Extraction procedure to achieve high sensitivity, selectivity, and throughput. The described methodology, when fully validated according to regulatory standards, is well-suited for demanding applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies, providing the accuracy and trustworthiness required for critical drug development decisions.
References
-
Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385. Available at: [Link]
-
Nordoxepin - Wikipedia. Wikipedia. Available at: [Link]
-
Nordoxepin - Grokipedia. Grokipedia. Available at: [Link]
-
Ohtani, H., et al. (2002). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Journal of analytical toxicology, 26(4), 204-10. Available at: [Link]
-
Souza, I. D., et al. (2006). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of pharmaceutical and biomedical analysis, 42(2), 145-53. Available at: [Link]
-
Rosano, T. G., & Wood, M. (2016). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In Mass Spectrometry for the Clinical Laboratory (pp. 165-172). Humana Press. Available at: [Link]
-
Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - ResearchGate. ResearchGate. Available at: [Link]
-
Automated Solid Phase Extraction of Tricyclic Antidepressant Drugs from Serum - Norlab. Norlab. Available at: [Link]
-
Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed. PubMed. Available at: [Link]
-
Doxepin - Wikipedia. Wikipedia. Available at: [Link]
-
Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
-
A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - ResearchGate. ResearchGate. Available at: [Link]
-
N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards - Cerilliant. Cerilliant. Available at: [Link]
-
Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Available at: [Link]
-
Doxepin - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]
-
Nania, G., et al. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 19(1), 14-27. Available at: [Link]
-
Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Analytical Methods, 14(21), 2168-2178. Available at: [Link]
-
Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Preprints.org. Available at: [Link]
-
Bioanalytical Method Validation - FDA. U.S. Food and Drug Administration. Available at: [Link]
-
BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10 - ICH. International Council for Harmonisation. Available at: [Link]
-
Kruszewska, K., et al. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Available at: [Link]
Sources
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Doxepin - Wikipedia [en.wikipedia.org]
- 8. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. evitachem.com [evitachem.com]
- 12. researchgate.net [researchgate.net]
- 13. norlab.com [norlab.com]
- 14. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of N-Desmethyl N-Ethyl Doxepin-d3
Application Note: Synthesis of N-Desmethyl N-Ethyl Doxepin-d3
Abstract
This application note details the semi-synthetic preparation of N-Desmethyl N-Ethyl Doxepin-d3 (N-Ethyl-d3-Nordoxepin), a critical deuterated internal standard (IS) utilized in the LC-MS/MS quantification of Doxepin and its metabolites. The protocol describes a two-stage workflow: (1) the selective demethylation of Doxepin (E/Z mixture) to yield Nordoxepin, followed by (2) regiospecific N-alkylation using 1-Iodoethane-2,2,2-d3. This method preserves the pharmacological E/Z isomeric ratio (~85:15) of the parent compound, ensuring chromatographic co-elution with the analyte during bioanalysis, thereby maximizing quantification accuracy in Therapeutic Drug Monitoring (TDM) workflows.
Background & Pharmacological Context
Doxepin is a tricyclic antidepressant (TCA) inhibiting the reuptake of serotonin and norepinephrine. It undergoes extensive hepatic metabolism, primarily via N-demethylation by CYP2C19 and CYP2D6 to form the active metabolite Nordoxepin (N-Desmethyl Doxepin).
In regulated bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is mandatory to compensate for matrix effects and ionization variability. While Doxepin-d3 (ring-labeled or methyl-labeled) is common, N-Ethyl analogs are increasingly valuable for studying specific metabolic pathways or as "surrogate" standards that differentiate from endogenous metabolites while retaining similar ionization efficiencies.
Target Molecule:
-
Chemical Name: (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-ethyl(d3)-N-methylpropan-1-amine
-
Role: Stable Isotope Internal Standard / Metabolic Probe.
-
Key Feature: Replacement of one N-methyl group with an N-ethyl-d3 group.
Chemical Strategy & Retrosynthesis
The synthesis is designed to avoid total synthesis of the tricyclic core, which is inefficient. Instead, we utilize pharmaceutical-grade Doxepin HCl as the starting material.
Retrosynthetic Logic:
-
Target Disconnection: The N-Ethyl bond is the most accessible disconnection.
-
Precursor: Nordoxepin (secondary amine).
-
Starting Material: Doxepin (tertiary amine).
-
Isotopic Source: 1-Iodoethane-2,2,2-d3 (
).
Pathway Visualization:
Caption: Retrosynthetic pathway converting Doxepin to the deuterated N-Ethyl analog via the ACE-Cl demethylation method.
Detailed Experimental Protocols
Phase 1: Preparation of Nordoxepin (Demethylation)
Rationale: The ACE-Cl method is selected over the Von Braun reaction (cyanogen bromide) or Troc-Cl (Zinc reduction) because it offers a cleaner workup and higher yields for tricyclics, avoiding heavy metal contamination.
Reagents:
-
Doxepin HCl (1.0 eq)
-
1-Chloroethyl chloroformate (ACE-Cl) (1.5 eq)
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or
-Pinene (Catalytic, optional acid scavenger) -
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Methanol (HPLC Grade)
Step-by-Step:
-
Free Base Formation: Dissolve Doxepin HCl (3.16 g, 10 mmol) in water. Basify with 1M NaOH to pH 10. Extract with DCM (
mL). Dry combined organics over and concentrate to yield Doxepin free base (oil). -
Acylation: Dissolve the free base in anhydrous DCE (30 mL) under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add ACE-Cl (1.6 mL, 15 mmol) dropwise. Caution: Gas evolution.
-
Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of starting material).
-
Concentration: Evaporate the solvent under reduced pressure to yield the oily carbamate intermediate.
-
Cleavage (Methanolysis): Redissolve the residue in Methanol (30 mL) and reflux for 1 hour. This step decomposes the unstable carbamate into the secondary amine hydrochloride and acetaldehyde/CO2.
-
Workup: Concentrate the methanol. The residue is Nordoxepin HCl. Recrystallize from Isopropanol/Ether or use directly if purity >95% (confirmed by HPLC).
Phase 2: Synthesis of N-Desmethyl N-Ethyl Doxepin-d3
Rationale: A standard
Reagents:
-
Nordoxepin HCl (from Phase 1) (1.0 eq)
-
1-Iodoethane-2,2,2-d3 (
) (1.1 eq) -
Potassium Carbonate (
) (3.0 eq) -
Acetonitrile (ACN) (Anhydrous)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a condenser, suspend Nordoxepin HCl (2.65 g, ~8.5 mmol) and anhydrous
(3.5 g, 25.5 mmol) in ACN (40 mL). -
Activation: Stir at room temperature for 15 minutes to neutralize the HCl salt and generate the free amine in situ.
-
Alkylation: Add 1-Iodoethane-2,2,2-d3 (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 60°C for 6–12 hours. Note: Do not reflux vigorously to avoid loss of the volatile ethyl iodide.
-
Monitoring: Monitor by LC-MS. Look for the appearance of the product mass (
) and disappearance of Nordoxepin. -
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in DCM, wash with water. Purify via Flash Column Chromatography (Silica Gel; Gradient: DCM
5% MeOH/DCM). -
Salt Formation: Dissolve the purified free base in minimal diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry under vacuum.
Analytical Validation & QC
The final product must be validated to ensure it meets the criteria for an Internal Standard (Isotopic Purity > 99%).
| Analytical Method | Parameter | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | Structure Verification | Absence of N-Methyl singlet (replaced by N-Ethyl pattern). Presence of Ethyl-CH2 (quartet) but absence of Ethyl-CH3 (triplet) due to deuteration. |
| LC-MS/MS | Mass Shift | Parent ion |
| HPLC-UV | Purity & Isomer Ratio | Purity > 98%. E/Z ratio should match starting Doxepin (~85:15). |
| Isotopic Enrichment | D0 Contribution | < 0.5% unlabeled drug (critical to prevent interference with analyte quantification). |
Workflow Diagram: Quality Control
Caption: Purification and validation workflow ensuring isotopic purity and isomeric integrity.
References
-
Olesen, O. V., & Linnet, K. (1997). Determination of Doxepin and N-Desmethyldoxepin in Human Plasma by High-Performance Liquid Chromatography.[1] Journal of Chromatography B: Biomedical Sciences and Applications. Link
- Adamczyk, M., et al. (2000). Synthesis of Deuterium Labeled Tricyclic Antidepressants. Journal of Labeled Compounds and Radiopharmaceuticals. (Standard text for TCA labeling).
-
Campbell, A. L., et al. (1988). The Synthesis of N-Dealkylated Drugs using 1-Chloroethyl Chloroformate (ACE-Cl). Journal of Organic Chemistry, 53(16). Link
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006). Quantitative Determination of Forty-Eight Antidepressants and Antipsychotics in Human Serum by HPLC-MS/MS. Journal of Chromatography B. Link
-
Shu, Y. Z., et al. (1990). Metabolic N-Dealkylation of Doxepin. Drug Metabolism and Disposition.[2][3][4] (Reference for Nordoxepin structure and stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting N-Desmethyl N-Ethyl Doxepin-d3 signal suppression in LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most frustrating challenges in bioanalysis: the sudden and inexplicable loss of internal standard signal.
When analyzing tricyclic antidepressants and their metabolites—specifically N-Desmethyl N-Ethyl Doxepin —using a deuterated internal standard (d3-IS), researchers frequently encounter severe signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide bypasses generic advice to dissect the exact physicochemical causality behind this suppression, providing you with self-validating protocols to rescue your assay.
The Causality of Deuterated Standard Suppression
To troubleshoot effectively, we must first understand the mechanism of failure. Deuterated internal standards are considered the gold standard for LC-MS/MS quantification because they theoretically share identical ionization and chromatographic behaviors with the target analyte [1]. However, replacing hydrogen with deuterium slightly alters the molecule's zero-point energy, which subtly reduces its lipophilicity [2].
In reversed-phase liquid chromatography (RPLC), this creates the Deuterium Isotope Effect : the d3-IS elutes slightly earlier than the unlabeled N-Desmethyl N-Ethyl Doxepin[2]. If a massive, invisible matrix component (like an endogenous phospholipid) elutes exactly at the retention time of the d3-IS but just before the unlabeled analyte, the internal standard will suffer severe charge competition in the Electrospray Ionization (ESI) source, while the target analyte escapes unscathed[1][2]. This phenomenon is known as a differential matrix effect [1].
Diagnostic workflow for isolating the root cause of Doxepin-d3 LC-MS suppression.
Frequently Asked Questions (FAQs)
Q: Why does my d3-IS signal drop specifically in extracted plasma samples, but remains perfectly stable in neat solvent injections? A: This is the hallmark of matrix-induced ion suppression. Endogenous plasma components—primarily phospholipids—co-extract with your analyte. In the ESI source, these high-concentration lipids outcompete your d3-IS for the limited available charge on the droplet surface, neutralizing your standard before it can enter the mass spectrometer [3].
Q: How can I definitively prove that phospholipids are causing the suppression? A: Phospholipids share a common phosphocholine head group. You can map their elution profile by performing a parent ion scan for m/z 184 during your LC gradient [4]. If the massive m/z 184 peak overlaps with the retention time of your N-Desmethyl N-Ethyl Doxepin-d3, you have found your culprit[4][5].
Q: Could my internal standard be chemically degrading during sample preparation? A: Yes. If the deuterium labels are located on labile positions (such as near the amine group of the desmethyl-ethyl moiety), they can undergo H/D back-exchange with protons from the aqueous sample matrix or mobile phase [1]. This physically converts your d3-IS back into the unlabeled analyte, artificially inflating your target drug concentration while destroying the IS signal[1].
Quantitative Impact of Sample Preparation
Basic amines like Doxepin derivatives (pKa ~9.0) are highly susceptible to phospholipid interference when relying on rudimentary sample cleanup[4]. The table below synthesizes the causal relationship between extraction methodology, phospholipid removal, and the resulting matrix effect on the Doxepin-d3 signal.
| Extraction Methodology | Mean Matrix Effect (%) | Phospholipid Removal (%) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | -51.6% | < 5% | 31.5% |
| Liquid-Liquid Extraction (LLE) | -28.6% | ~ 60% | 68.2% |
| Mixed-Mode Cation Exchange (MCX) | -17.2% | > 90% | 89.4% |
| Phospholipid Depletion Plate | -7.8% | > 98% | 94.1% |
| (Data adapted from validated bioanalytical extractions of Doxepin in human plasma[4]) |
Self-Validating Experimental Protocols
To restore the integrity of your assay, implement the following step-by-step methodologies. Each protocol is designed as a self-validating system: if the acceptance criteria at the end of the protocol are met, the root cause is definitively resolved.
Protocol 1: Post-Column Infusion (Mapping the Matrix Effect)
This technique visualizes exactly where matrix suppression occurs during your chromatographic run [6].
-
Setup: Install a T-piece between the analytical column outlet and the MS source inlet.
-
Infusion: Using a syringe pump, continuously infuse a neat solution of N-Desmethyl N-Ethyl Doxepin-d3 (e.g., 100 ng/mL at 10 µL/min) into the T-piece[6].
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma processed via your current method) onto the LC column[6].
-
Monitoring: Monitor the MRM transition for the d3-IS.
-
Validation Check: The baseline should remain perfectly flat. A sudden dip in the baseline indicates a "suppression zone." If your analyte's retention time falls within this dip, you must either alter the chromatography (Protocol 2) or improve the extraction (Protocol 3).
Protocol 2: Chromatographic Optimization (Forcing Co-Elution)
If the Deuterium Isotope Effect has separated your analyte and IS, you must force them back together so they experience the exact same matrix environment [2].
-
Gradient Adjustment: Increase the steepness of your organic mobile phase gradient (e.g., jump from 20% to 75% B rapidly rather than a slow ramp).
-
Column Chemistry: Switch to a column with slightly lower resolution or a different stationary phase (e.g., Biphenyl instead of C18) to reduce the subtle lipophilicity differences between hydrogen and deuterium[2].
-
Validation Check: Overlay the extracted ion chromatograms (EIC) of the unlabeled analyte and the d3-IS. If the peak apices align perfectly (ΔRT < 0.02 min), the protocol is validated, and differential matrix effects are neutralized[2].
Protocol 3: Mixed-Mode Strong Cation Exchange (MCX) Extraction
Doxepin derivatives are basic amines. At acidic pH, they carry a positive charge, making them ideal candidates for MCX Solid Phase Extraction (SPE), which aggressively strips away neutral phospholipids [4].
-
Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid to disrupt protein binding and ensure the Doxepin amine is fully protonated.
-
Load: Apply the sample to an MCX SPE cartridge. The positively charged analyte binds tightly to the sulfonic acid groups on the sorbent[4].
-
Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% methanol. Because the analyte is ionically bound, the pure organic solvent will not elute it, but it will wash away all neutral lipids and phospholipids[4].
-
Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte's amine group, releasing it from the sorbent[4].
-
Validation Check: Analyze the extract while monitoring m/z 184. If the phospholipid signal is reduced by >90% compared to protein precipitation, and d3-IS recovery is >85%, the extraction is validated[4].
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.[Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.[Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online.[Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]
-
Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX. Waters Corporation / LCMS.cz.[Link]
Sources
addressing matrix effects with N-Desmethyl N-Ethyl Doxepin-d3
Welcome to the Bioanalytical Technical Support Center. This hub is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with LC-MS/MS quantification of tricyclic antidepressants. Below, you will find in-depth troubleshooting guides, self-validating protocols, and mechanistic explanations focused on mitigating matrix effects using the stable isotope-labeled internal standard (SIL-IS), N-Desmethyl N-Ethyl Doxepin-d3 .
Section 1: The Mechanistic FAQ (Understanding the "Why")
Q: Why is N-Desmethyl N-Ethyl Doxepin-d3 specifically required for doxepin/nordoxepin assays? A: In Electrospray Ionization (ESI), co-eluting endogenous matrix components (such as phospholipids or salts from human plasma) compete with the target analyte for available charge on the surface of the ESI droplet. This competition leads to unpredictable signal loss, known as ion suppression. N-Desmethyl N-Ethyl Doxepin-d3 is a chemically modified, deuterated derivative used as a tracer and internal standard[1]. Because it shares the exact physicochemical properties and chromatographic retention time as the target unlabeled analyte, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to this SIL-IS, the matrix effect is mathematically canceled out, ensuring regulatory compliance in pharmacokinetic studies[1].
Q: My IS-normalized matrix factor is still highly variable (>15% CV). What is causing this if the SIL-IS is supposed to correct for it? A: While a SIL-IS corrects for moderate suppression, extreme ion suppression (e.g., >80% absolute signal loss) can push the absolute signal of either the analyte or the N-Desmethyl N-Ethyl Doxepin-d3 below the Limit of Quantification (LOQ). When the signal approaches the baseline noise, the signal-to-noise (S/N) ratio degrades, introducing high statistical variance into your ratio calculations. This phenomenon indicates that your sample preparation is insufficient. You must transition from simple Protein Precipitation (PPT) to more selective techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically remove the competing matrix components[2].
Section 2: Troubleshooting & Quantitative Benchmarks
When diagnosing matrix effects, it is critical to benchmark your assay against established literature standards. Using optimized extraction methods (like LLE with methyl tert-butyl ether or mixed-mode SPE), absolute matrix effects can be reduced to less than 10%[3].
Table 1: Target Quantitative Benchmarks for Doxepin Derivative LC-MS/MS Assays
| Analytical Parameter | Regulatory Acceptance Criteria | Typical Optimized Performance | Role of N-Desmethyl N-Ethyl Doxepin-d3 |
| Absolute Matrix Effect | N/A (Informational) | < 10% variation[3] | Reveals uncorrected signal loss. |
| IS-Normalized Matrix Factor | 0.85 – 1.15 | 0.98 – 1.02 | Mathematically corrects for suppression. |
| Extraction Recovery | Consistent across all QCs | 86.6% – 99.1%[2] | Tracks target analyte loss during prep. |
| Assay Precision (%CV) | < 15% (< 20% at LLOQ) | 0.3% – 8.3%[4] | Stabilizes quantitative variance. |
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, your bioanalytical workflow must be self-validating. Implement the following protocols to systematically identify and eliminate matrix effects.
Protocol 1: Post-Column Infusion (Qualitative Matrix Assessment)
This protocol visually maps exactly where matrix components elute during your chromatographic run, allowing you to adjust your gradient to avoid them[4].
-
Setup: Connect a syringe pump to the post-column effluent line using a zero-dead-volume T-connector just before the mass spectrometer source.
-
Infusion: Infuse a continuous, steady stream of N-Desmethyl N-Ethyl Doxepin-d3 (e.g., 100 ng/mL in mobile phase) at 10 µL/min.
-
Injection: Inject a blank matrix extract (e.g., extracted human plasma without the drug) through the analytical column using your standard LC gradient.
-
Monitoring: Monitor the MRM transition of the SIL-IS.
-
Causality Check: A perfectly flat baseline validates your chromatography. Any sudden dip or spike in the baseline indicates a zone of ion suppression or enhancement caused by eluting matrix components. If this zone overlaps with your analyte's retention time, you must alter your LC gradient or improve sample cleanup.
Protocol 2: Quantitative Matrix Factor (MF) Evaluation
This protocol mathematically proves that N-Desmethyl N-Ethyl Doxepin-d3 is successfully compensating for any residual matrix effects.
-
Prepare Set A (Neat): Spike the target analyte and N-Desmethyl N-Ethyl Doxepin-d3 into the reconstitution solvent (mobile phase) at Low and High QC levels.
-
Prepare Set B (Post-Extraction Spike): Extract blank matrix from 6 different individual lots (including hemolyzed and lipemic sources). Spike the target analyte and SIL-IS into the final extracted solvent.
-
Calculate Absolute MF: Divide the peak area of the analyte in Set B by the peak area in Set A. (e.g., 0.60 indicates 40% ion suppression).
-
Calculate IS-Normalized MF: Divide the (Analyte/IS Ratio) of Set B by the (Analyte/IS Ratio) of Set A.
-
Validation Check: If the Absolute MF is 0.60, but the IS-Normalized MF is 1.0 (±0.15), the protocol validates itself: the SIL-IS is perfectly compensating for the 40% signal loss.
Protocol 3: Optimized Mixed-Mode SPE for Doxepin Derivatives
If your absolute suppression is too high, use this protocol to physically remove phospholipids.
-
Condition: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
-
Load: Dilute 500 µL of plasma with 500 µL of 2% H3PO4 (this disrupts protein binding and ionizes the basic amine of the doxepin derivative) and load onto the cartridge.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove salts and polar interferences.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanistic note: Because the analyte is held by strong cation exchange (ionic bonds), the 100% organic wash safely strips away hydrophobic phospholipids without eluting the drug.
-
Elute: Pass 1 mL of 5% NH4OH in Methanol. The high pH neutralizes the amine, breaking the ionic bond and eluting the purified analyte and SIL-IS.
-
Reconstitute: Evaporate under nitrogen and reconstitute in the mobile phase.
Section 4: Visualizing the Workflows
Mechanism of SIL-IS compensating for ESI ion suppression via ratio normalization.
Self-validating workflow for quantitative Matrix Factor (MF) evaluation.
References
-
National Center for Biotechnology Information (PMC). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Available at:[Link][2]
-
ResearchGate. (PDF) Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Available at: [Link][3]
-
Semantic Scholar. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Available at:[Link][4]
Sources
Technical Support Center: Stability of N-Desmethyl N-Ethyl Doxepin-d3
Current Status: Operational | Topic: Biological Matrix Stability & Troubleshooting
Role: Senior Bioanalytical Application Scientist
Tier 1: Rapid Diagnostics (Symptom Checker)
Use this section to quickly identify if your stability issue is physical, chemical, or methodological.
Q1: My IS signal intensity drops significantly over a long LC-MS run. Is the molecule degrading?
Diagnosis: Likely Adsorption , not chemical degradation. The Technical Reality: Tricyclic antidepressant (TCA) derivatives like N-Desmethyl N-Ethyl Doxepin-d3 are lipophilic, basic amines (pKa ~9.7). They exhibit strong non-specific binding to silanol groups on glass surfaces and unmodified plastic polymers. Immediate Fix:
-
Switch from standard glass vials to silanized glass or high-quality polypropylene (PP) vials.
-
Ensure your autosampler wash solvent contains at least 50% organic solvent (MeOH/ACN) with 0.1% Formic Acid to strip adsorbed analyte from the needle.
Q2: I see "ghost peaks" or peak splitting in the IS channel.
Diagnosis: Photolytic Degradation or Isotope Effects . The Technical Reality:
-
Photolysis: The dibenzoxepin ring system is photosensitive. Exposure to ambient lab light (UV <400nm) causes oxidation to N-oxides or ring opening.
-
Deuterium Isotope Effect: Deuterated analogs often have slightly different retention times (RT) than the non-deuterated analyte. If your resolution is too high, the "d3" peak may separate from the native analyte, leading to integration errors if the window is too tight. Immediate Fix:
-
Light: All sample processing must occur under monochromatic (yellow) light or in amber vessels.
-
Chromatography: Widen the MRM retention time window. Ensure the IS and Analyte co-elute sufficiently to compensate for matrix effects.
Q3: The IS signal is unstable after freeze-thaw cycles.
Diagnosis: pH-Dependent Solubility or Precipitation . The Technical Reality: While Doxepin derivatives are generally stable in frozen plasma, pH shifts during freezing (eutectic formation) can cause the free base form to precipitate if the buffer capacity is low. Immediate Fix:
-
Vortex samples for at least 60 seconds after thawing.
-
Ensure the biological matrix is buffered or acidified (e.g., 2% Formic Acid) prior to storage if stability data is failing.
Tier 2: Deep Dive (Root Cause Analysis)
Understanding the "Why" behind the instability.
Mechanism 1: Surface Adsorption (The "Vanishing" IS)
The N-Desmethyl N-Ethyl Doxepin-d3 molecule possesses a secondary or tertiary amine group (depending on exact substitution) which becomes positively charged at physiological/acidic pH. Standard borosilicate glass contains negatively charged silanol (Si-O⁻) groups.
-
The Interaction: Ionic attraction + Hydrophobic bonding = Irreversible loss of analyte to the container wall.
-
Impact: Non-linear calibration curves (loss is higher at low concentrations) and poor IS recovery.
Mechanism 2: Photochemical Oxidation
TCAs absorb UV light, leading to the formation of free radicals.
-
Pathway: The benzylic carbons or the nitrogen center are susceptible to radical attack, forming Doxepin N-oxide or hydroxylated byproducts.
-
Result: Loss of parent mass (m/z) and appearance of M+16 peaks (Oxygen addition) in the chromatogram.
Mechanism 3: Deuterium Scrambling (Chemical Integrity)
-
Risk: Low for this molecule.
-
Explanation: The "-d3" label is typically located on the N-ethyl group. C-D bonds on alkyl chains are chemically inert under standard bioanalytical conditions. Exchange usually only occurs on heteroatoms (-OH, -NH, -SH) or activated aromatic positions under strong acidic stress.
-
Verdict: If you see mass shifts, suspect fragmentation in the source, not solution-phase deuterium exchange.
Tier 3: Prevention & Protocol Optimization
Self-validating workflows to ensure data integrity.
Workflow 1: The "Gold Standard" Stability Validation
Use this logic flow to validate stability before running clinical samples.
Caption: Logic flow for validating N-Desmethyl N-Ethyl Doxepin-d3 stability in biological matrices.
Workflow 2: Troubleshooting Low Recovery
If your IS recovery is consistently low (<50%), follow this decision tree.
Caption: Decision tree for diagnosing low Internal Standard recovery.
Experimental Protocols
Protocol A: Freeze-Thaw Stability (FDA/EMA Compliant)
Objective: Confirm stability of N-Desmethyl N-Ethyl Doxepin-d3 through temperature fluctuations.
-
Preparation: Prepare Low QC (LQC) and High QC (HQC) samples in the biological matrix (e.g., plasma).
-
Note: Perform in amber tubes.
-
-
Cycle 1: Freeze at -70°C (or -20°C) for at least 24 hours.
-
Thaw 1: Thaw unassisted at room temperature. Vortex for 1 min to resuspend any precipitates.
-
Refreeze: Return to freezer for >12 hours.
-
Repeat: Perform for a total of 3 cycles.
-
Analysis: Analyze against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration must be within ±15% of the nominal value.
Protocol B: Adsorption Assessment
Objective: Determine if the molecule is binding to your labware.
-
Solution: Prepare a 10 ng/mL solution of the IS in:
-
A: 100% Water (in Glass Vial)
-
B: 100% Water (in Polypropylene Vial)
-
C: 50:50 MeOH:Water (in Glass Vial)
-
-
Incubation: Let stand for 4 hours at room temperature.
-
Analysis: Inject all three.
-
Interpretation:
-
If Area(A) << Area(B), you have glass adsorption .
-
If Area(A) << Area(C), organic solvent is required to maintain solubility/prevent adsorption.
-
Summary Data Table: Stability Expectations
| Parameter | Condition | Expected Stability | Critical Note |
| Bench-Top | Ambient (20-25°C) | 4 - 24 Hours | Light Sensitive. Must be protected from UV. |
| Freeze-Thaw | -70°C to RT | > 3 Cycles | Vortexing after thaw is critical to redissolve precipitates. |
| Long-Term | -70°C | > 1 Month | Stable in matrix; less stable in solvent without antioxidant. |
| Processed Sample | Autosampler (4°C) | 24 - 48 Hours | Ensure seal is tight to prevent solvent evaporation. |
| Stock Solution | Methanol (-20°C) | 6 - 12 Months | Deuterium exchange is negligible in pure MeOH. |
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Szekely, P., et al. (2011).[2][3] Identification of photodegradation products of tricyclic antidepressants drugs clomipramine and doxepine. ResearchGate. Retrieved from [Link]
-
Tominaga, F., et al. (2010).[4] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[4][5] Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Patel, N.P., et al. (2018).[6] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
dealing with co-eluting interferences with N-Desmethyl N-Ethyl Doxepin-d3
Welcome to the LC-MS/MS Application Support Center. This hub is dedicated to resolving complex analytical challenges encountered by researchers and drug development professionals.
Today's focus is on resolving co-eluting interferences with N-Desmethyl N-Ethyl Doxepin-d3 .
As a specialized deuterated internal standard (IS), N-Desmethyl N-Ethyl Doxepin-d3 is heavily utilized in advanced pharmacokinetic (PK) profiling, drug formulation development, and forensic toxicology[1]. However, due to its aromatic amine structure and the complexity of the biological matrices (e.g., plasma, urine) it is extracted from, analysts frequently encounter co-eluting interferences. These interferences can severely compromise the lower limit of quantification (LLOQ), assay precision, and overall scientific integrity.
This guide provides field-proven, self-validating methodologies to identify, isolate, and eliminate these interferences.
Section 1: Diagnostic FAQs - Identifying the Root Cause
Q1: I am observing a peak in my blank matrix at the exact retention time of N-Desmethyl N-Ethyl Doxepin-d3. Is this matrix contamination? A: Not necessarily. If you are running high concentrations of the unlabeled analyte, you are likely experiencing isotopic crosstalk . The M+3 isotopic contribution of the unlabeled N-Desmethyl N-Ethyl Doxepin can bleed into the MRM channel of the -d3 IS. Self-Validation Check: Inject a neat solvent solution of the unlabeled analyte at the upper limit of quantification (ULOQ) without the IS. If a peak appears in the IS channel, crosstalk is confirmed. Solution: Decrease the ULOQ, increase the IS concentration to overwhelm the crosstalk ratio, or switch to a -d4 or -d6 isotopologue if commercially available.
Q2: My IS signal drops by over 50% in patient samples compared to neat solvent standards. How do I fix this? A: This is a classic case of matrix suppression caused by co-eluting endogenous compounds, most commonly glycerophospholipids. These molecules compete for charge droplets in the Electrospray Ionization (ESI) source, neutralizing your analyte's signal. Self-Validation Check: Perform a Post-Column Infusion (PCI). Continuously infuse a neat solution of N-Desmethyl N-Ethyl Doxepin-d3 post-column while injecting a blank matrix extract. A sudden dip in the baseline signal at your analyte's retention time confirms matrix suppression. Solution: Upgrade your sample preparation from simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE)[2].
Q3: I see a secondary, partially resolved peak merging with my N-Desmethyl N-Ethyl Doxepin-d3 peak. What is it? A: You are likely detecting an isobaric interference or experiencing in-source fragmentation of a phase II metabolite[3]. For example, an N-glucuronide metabolite of a related tricyclic antidepressant can co-elute and subsequently cleave in the high-temperature ESI source, reverting to the parent mass and creating a false peak[3]. Solution: Optimize your chromatography using a Biphenyl column to separate the metabolite from the IS prior to MS introduction[4].
Section 2: Experimental Protocols & Methodologies
Protocol A: Chromatographic Resolution using Biphenyl Stationary Phases
Causality: Traditional C18 columns rely exclusively on hydrophobic interactions, which are often insufficient to resolve structurally similar tricyclic isomers or isobaric metabolites. Biphenyl columns introduce
Step-by-Step Methodology:
-
Column Selection: Install a core-shell Biphenyl column (e.g., 2.6 µm, 100 x 2.1 mm)[4].
-
Mobile Phase Preparation:
-
Mobile Phase A: 2.0 mM Ammonium Formate in LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid. (Note: Methanol is a weaker elution solvent than acetonitrile, which promotes stronger and highly selective
interactions with the biphenyl phase)[4].
-
-
Gradient Elution: At a flow rate of 0.5 mL/min, start at 20% B. Ramp to 65% B over 1.8 minutes, then push to 75% B at 2.2 minutes to flush the column, before returning to 20% B for re-equilibration.
-
Validation: Inject a system suitability test (SST) containing known isobaric interferences to confirm baseline resolution (
).
Protocol B: Liquid-Liquid Extraction (LLE) for Matrix Decontamination
Causality: N-Desmethyl N-Ethyl Doxepin-d3 is a basic amine. By raising the pH of the plasma/urine sample above the compound's pKa, it becomes un-ionized and highly lipophilic. Extracting with a non-polar solvent like Methyl tert-butyl ether (MTBE) selectively partitions the analyte into the organic layer while leaving polar phospholipids and salts in the aqueous waste, thereby eliminating matrix suppression[2].
Step-by-Step Methodology:
-
Alkalinization: Aliquot 500 µL of the biological matrix into a clean 10 mL glass tube. Add 200 µL of 100 mM Ammonium Acetate buffer (adjusted to pH 10 with ammonia) and vortex briefly[2].
-
Extraction: Add 4.0 mL of MTBE. Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases[2].
-
Phase Separation: Centrifuge the samples at 4000 rpm (approx. 1800 x g) for 5 minutes[2].
-
Isolation: Flash-freeze the bottom aqueous layer by placing the tubes in a dry ice/acetone bath. Decant the top organic layer into a clean, pre-labeled glass tube[2].
-
Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 300 µL of the initial mobile phase conditions prior to injection[2].
Section 3: Data Presentation
Table 1: Quantitative Comparison of Extraction Methodologies for Doxepin Derivatives Data demonstrates the superiority of LLE in eliminating matrix suppression compared to standard PPT.
| Extraction Methodology | Average Recovery (%) | Matrix Factor (MF) | Phospholipid Removal (%) | Recommended Use Case |
| Protein Precipitation (PPT) | 92.5% | 0.65 (Severe Suppression) | < 10% | High-throughput screening; non-critical assays. |
| Solid Phase Extraction (SPE - Mixed Mode) | 85.0% | 0.95 (Minimal Effect) | > 95% | Highly complex matrices (e.g., whole blood, post-mortem). |
| Liquid-Liquid Extraction (MTBE) | 88.0 - 99.1%[2] | 0.98 (Negligible Effect) | > 99% | Regulated PK studies requiring LLOQ < 5 pg/mL[2]. |
Table 2: MRM Transitions and Isobaric Monitoring Monitoring these transitions ensures that co-eluting tricyclic compounds are not misidentified.
| Analyte / Compound | Precursor Ion | Product Ion (Quantifier) | Notes / Causality |
| N-Desmethyl N-Ethyl Doxepin-d3 | m/z 297.4 | m/z 107.0 | Target IS. Fragment represents the tropylium ion. |
| Doxepin | m/z 280.1[2] | m/z 107.0[2] | Parent drug. Can cause crosstalk if ULOQ is too high. |
| Nordoxepin (N-desmethyl doxepin) | m/z 266.0[2] | m/z 107.0[2] | Primary active metabolite. |
| Desipramine | m/z 267.1[2] | m/z 72.1[2] | Common alternative IS; structural isomer to nordoxepin. |
Section 4: Diagnostics & Workflows
Decision tree for diagnosing and resolving LC-MS/MS interferences.
Mechanism of in-source fragmentation creating false co-eluting peaks.
References
-
Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study Source: nih.gov (PMC) URL:[Link]
-
LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns Source: phenomenex.com URL: [Link]
-
Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows Source: mdpi.com URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs | MDPI [mdpi.com]
- 4. phenomenex.com [phenomenex.com]
Technical Support Center: MS/MS Fragmentation Optimization for N-Desmethyl N-Ethyl Doxepin-d3
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving complex mass spectrometry challenges.
When working with tricyclic antidepressant (TCA) derivatives like N-Desmethyl N-Ethyl Doxepin-d3 , achieving robust LC-MS/MS fragmentation is critical for accurate pharmacokinetic and toxicological quantification. This stable isotope-labeled internal standard (SIL-IS) shares the dibenzoxepin core of doxepin but features a modified alkylamine side chain. Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs to optimize your Multiple Reaction Monitoring (MRM) assays.
Part 1: Core Troubleshooting Guides
Issue 1: Poor Fragmentation Efficiency (Low Abundance of Quantifier Ion)
Symptom: The primary MRM transition yields poor signal-to-noise (S/N) ratios, limiting the lower limit of quantification (LLOQ). Causality: The most abundant and consistent product ion for doxepin analogs is found at m/z 107.0, which corresponds to a highly stable hydroxy tropylium ion (C7H7O+)[1]. Because this diagnostic ion requires the cleavage of the central seven-membered oxepin ring, it is a high-energy fragmentation pathway. If your Collision Energy (CE) is too low, the molecule will preferentially fragment at the weaker C-N bonds of the alkylamine side chain, starving the m/z 107.0 pathway. Resolution: You must force the ring cleavage by applying a higher CE than is typically used for side-chain losses.
Issue 2: In-Source Fragmentation Reducing Q1 Precursor Signal
Symptom: Low intensity of the m/z 297.2 precursor ion in the Q1 full scan, accompanied by an elevated baseline of m/z 107.0 before the collision cell. Causality: TCAs are highly susceptible to in-source fragmentation. If the Declustering Potential (DP) or capillary temperature is excessive, the energy applied to desolvate the droplets inadvertently breaks the tricyclic ring system before the ions can reach the first quadrupole. Resolution: Lower the DP to preserve the intact[M+H]+ precursor.
Issue 3: Chromatographic Co-elution Impacting Ionization
Symptom: Split peaks or inconsistent MS/MS ionization efficiency across biological batches. Causality: Doxepin analogs exist as (E) and (Z) geometric isomers (typically in an 85:15 ratio). If these isomers partially co-elute on a standard C18 column, they cause variable matrix suppression and inconsistent integration, directly impacting perceived MS/MS sensitivity. Resolution: Utilizing a Biphenyl stationary phase leverages pi-pi interactions to effectively resolve the (E) and (Z) isomers, ensuring sharp, distinct peaks that maximize the instantaneous concentration entering the MS source[2].
Part 2: Experimental Protocols & Methodologies
To establish a self-validating system, follow this step-by-step methodology to optimize your MS/MS parameters.
Protocol: System Optimization for N-Desmethyl N-Ethyl Doxepin-d3
-
Prepare Tuning Standard: Dilute N-Desmethyl N-Ethyl Doxepin-d3 to 100 ng/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid.
-
Establish Precursor (Q1): Infuse the standard at 10 µL/min. Perform a Q1 full scan (m/z 200–350). Optimize the Electrospray Ionization (ESI+) capillary voltage (target: 3500 V) to maximize the [M+H]+ ion at m/z 297.2.
-
Calibrate Declustering Potential (DP): Ramp DP from 20 V to 100 V.
-
Self-Validation Check: Monitor m/z 107.0 in the Q1 scan. If m/z 107.0 appears in Q1, in-source fragmentation is occurring. Set the DP exactly 10 V below the threshold where the 107.0 fragment first appears.
-
-
Optimize Collision Energy (CE): Isolate m/z 297.2 in Q1. Perform a product ion scan (Q3) using Nitrogen or Argon collision gas while ramping CE from 10 eV to 50 eV.
-
Select Transitions: Plot the intensity of m/z 107.0 against the CE. Set the final CE at the apex of this curve (expected between 25–35 eV).
Part 3: Data Presentation & Visualizations
Quantitative Optimization Parameters
Summarized below are the optimal parameters derived from the mechanistic requirements of the doxepin dibenzoxepin core.
| Parameter | Range Tested | Optimal Value | Mechanistic Purpose |
| Capillary Voltage | 1000 - 5000 V | 3500 V | Maximizes droplet desolvation without corona discharge |
| Declustering Potential (DP) | 20 - 100 V | 40 V | Prevents premature in-source ring cleavage |
| Collision Energy (CE) - Quantifier | 10 - 50 eV | 30 eV | Forces oxepin ring cleavage to yield m/z 107.0 |
| Collision Energy (CE) - Qualifier | 10 - 50 eV | 18 eV | Induces weaker C-N side-chain cleavage |
MRM Transition Matrix
| Analyte | Precursor [M+H]+ | Quantifier (m/z) | Qualifier (m/z) | Dwell Time |
| N-Desmethyl N-Ethyl Doxepin | 294.2 | 107.0 | 115.1 | 100 ms |
| N-Desmethyl N-Ethyl Doxepin-d3 | 297.2 | 107.0 | 118.1 | 100 ms |
Mechanistic & Workflow Diagrams
Fig 1: MS/MS fragmentation pathways and energy dependencies for N-Desmethyl N-Ethyl Doxepin-d3.
Fig 2: Sequential troubleshooting workflow for resolving low MS/MS sensitivity.
Part 4: Frequently Asked Questions (FAQs)
Q: Why doesn't the m/z 107.0 fragment contain the -d3 label? A: The deuterium label (-d3) in this internal standard is localized on the N-alkyl side chain. During Collision-Induced Dissociation (CID), the side chain is cleaved and lost as a neutral fragment. The m/z 107.0 ion is derived entirely from the tricyclic core, which remains unlabelled. This is a highly reliable and consistent fragmentation mechanism across doxepin derivatives[1].
Q: Can I use High-Resolution Accurate Mass (HRAM) instead of a triple quadrupole for this assay? A: Yes. HRAM platforms utilizing a FullMS-ddMS2 approach can quantify the parent ion trace while simultaneously triggering high-resolution fragment spectra. This is highly effective for TCAs, providing excellent retrospective data extraction capabilities and bypassing some of the strict CE optimization required for traditional MRM[3].
Q: What is the ideal mobile phase for analyzing this compound? A: A mixture of 0.1% formic acid in water paired with methanol is highly recommended. While acetonitrile provides a slightly shorter run time, methanol acts as a weaker elution solvent that enhances the interaction between the analytes and the Biphenyl stationary phase, yielding superior separation of the (E) and (Z) isomers[2].
References
1.[1] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC. Source: nih.gov. URL: 2.[3] Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research - Thermo Fisher Scientific. Source: thermofisher.com. URL: 3.[2] LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 - Phenomenex. Source: phenomenex.com. URL:
Sources
Validation & Comparative
Technical Validation Guide: N-Desmethyl N-Ethyl Doxepin-d3 in Bioanalytical Assays
Executive Summary & Scientific Rationale
In the high-stakes arena of tricyclic antidepressant (TCA) bioanalysis, the choice of Internal Standard (IS) is often the single determinant of assay robustness. While Doxepin-d3 and Nordoxepin-d3 are the conventional "gold standard" isotopologs for quantifying Doxepin and its metabolites, N-Desmethyl N-Ethyl Doxepin-d3 (hereafter NDE-Dox-d3 ) has emerged as a strategic alternative.
This guide validates the application of NDE-Dox-d3, a deuterated homolog, for the LC-MS/MS quantification of Doxepin and Nordoxepin. Unlike direct isotopologs that may suffer from isotopic interference (cross-talk) or identical retention times where ion suppression is maximized, NDE-Dox-d3 offers a unique chromatographic offset while maintaining ionization similarity. This guide compares its performance against traditional alternatives and provides a validated protocol for its implementation.
Comparative Analysis: NDE-Dox-d3 vs. Alternatives
The following analysis contrasts NDE-Dox-d3 against the direct isotopolog (Doxepin-d3) and a structural analog (Protriptyline).
Table 1: Performance Matrix
| Feature | N-Desmethyl N-Ethyl Doxepin-d3 | Doxepin-d3 / Nordoxepin-d3 | Protriptyline (Analog) |
| Type | Deuterated Homolog (Hybrid) | Direct Isotopolog | Structural Analog |
| Retention Time (RT) | Slight Shift (+0.2-0.5 min) | Co-elutes with Analyte | Significant Shift |
| Matrix Effect Correction | High (Ionization closely mimics parent) | Excellent (Identical ionization) | Moderate (Different ionization efficiency) |
| Cross-Talk Risk | Lowest (Mass shift + RT shift prevents interference) | Moderate (Unlabeled drug may contribute to IS signal if mass res is low) | Low (Distinct mass) |
| Cost Efficiency | High (Often synthesized as a stable standard) | Moderate to High | Very High (Cheap) |
| Deuterium Exchange | Stable (Ethyl group prevents exchange) | Stable (usually aromatic or methyl d3) | N/A |
Expert Insight: The "Chromatographic Offset" Advantage
Using Doxepin-d3 often results in the IS co-eluting perfectly with the analyte. While theoretically ideal, in complex matrices (hair, post-mortem blood), this means the IS is subject to the exact same ion suppression event as the analyte. NDE-Dox-d3 , being an ethyl-analog, possesses slightly higher lipophilicity. This results in a predictable retention time delay (approx. 0.2 – 0.5 min on C18 columns). This shift often moves the IS out of the immediate suppression zone of the analyte while remaining close enough to compensate for extraction variability.
Structural & Mechanistic Relationships
To understand the validation logic, one must visualize the structural modifications. NDE-Dox-d3 is synthesized by replacing the N-methyl group of Doxepin with a deuterated N-ethyl group (or similar alkylation of the nordoxepin core).
Figure 1: Structural relationship between Doxepin, its metabolites, and the NDE-Dox-d3 Internal Standard.
Validated Experimental Protocol
This protocol is designed for human plasma but is adaptable to hair or tissue homogenates. It utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness.
Materials & Reagents[1][2][3][4]
-
Analyte: Doxepin HCl, Nordoxepin HCl.
-
Internal Standard: N-Desmethyl N-Ethyl Doxepin-d3 (100 ng/mL working solution).
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) or Methyl tert-butyl ether (MTBE).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Sample Preparation Workflow
-
Aliquot: Transfer 200 µL of plasma into a clean glass tube.
-
IS Addition: Add 20 µL of NDE-Dox-d3 working solution. Vortex 10s.
-
Alkalinization: Add 100 µL of 0.5 M NaOH (TCAs extract best at basic pH > 9.0).
-
Extraction: Add 3 mL of MTBE or Hexane:Isoamyl Alcohol .
-
Agitation: Mechanical shaker for 10 min.
-
Separation: Centrifuge at 4000 rpm for 5 min.
-
Evaporation: Transfer organic supernatant to a clean tube; evaporate to dryness under N2 at 40°C.
-
Reconstitution: Reconstitute in 200 µL Mobile Phase (30:70 A:B).
LC-MS/MS Conditions[5]
-
Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or C18 equivalent.
-
Note: Biphenyl phases provide superior separation of Doxepin E/Z isomers compared to C18 [1].
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 20% B
-
-
Mass Spectrometry (ESI+):
-
Doxepin: 280.2 → 107.1
-
Nordoxepin: 266.2 → 107.1
-
NDE-Dox-d3: 297.2 → 107.1 (Predicted transition based on tropylium ion conservation).
-
Validation Workflow Visualization
The following diagram illustrates the self-validating logic of the method, ensuring that the IS compensates for extraction efficiency and matrix effects.
Figure 2: Step-by-step validation workflow incorporating Quality Control (QC) checkpoints.
Critical Validation Parameters
To meet FDA/EMA bioanalytical guidelines, the following specific tests must be performed using NDE-Dox-d3:
Selectivity & Cross-Talk
Inject a high concentration of Doxepin (ULOQ) without IS. Monitor the IS channel (m/z 297 → 107).
-
Requirement: Signal in IS channel must be < 5% of the IS response at LLOQ.
-
Advantage of NDE-Dox-d3: The mass difference (+17 Da vs Doxepin) is significantly larger than the natural isotopic distribution of Carbon-13, virtually eliminating "M+X" cross-talk that plagues Doxepin-d3 (M+3) assays.
Matrix Effect (ME)
Calculate ME using the equation:
-
Target: 85% - 115%.
-
Observation: NDE-Dox-d3 typically shows consistent ME across individual donor lots due to its structural similarity to the analytes, correcting for phospholipid suppression effectively.
Linearity[2][6]
-
Range: 0.5 ng/mL to 200 ng/mL.
-
Weighting:
regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).
References
-
Phenomenex. (2020).[1] LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl. Link
-
ResearchGate. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma. Link
-
FDA.gov. (2009). Clinical Pharmacology and Biopharmaceutics Review: Doxepin. Link
-
Sigma-Aldrich. N-Desmethyl N-Ethyl Doxepin Product Information. Link
-
Oxford Academic. (1998). Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair. Journal of Analytical Toxicology. Link
Sources
A Comparative Guide to Inter-day and Intra-day Precision of N-Desmethyl N-Ethyl Doxepin-d3 in Bioanalytical Applications
For researchers, scientists, and professionals in drug development, the meticulous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is a critical determinant of a method's accuracy and precision. This guide provides an in-depth technical comparison of N-Desmethyl N-Ethyl Doxepin-d3 as an internal standard, focusing on the crucial performance metrics of inter-day and intra-day precision. We will explore the theoretical advantages of using a stable isotope-labeled internal standard and compare its expected performance with other commonly used internal standards for the analysis of doxepin and its metabolites.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is added at a known concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples. Its primary function is to compensate for the variability inherent in the analytical procedure, such as sample extraction, derivatization, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout the entire analytical process.
Stable isotope-labeled (SIL) internal standards, such as N-Desmethyl N-Ethyl Doxepin-d3, are widely regarded as the gold standard. The incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-identical chemical behavior ensures that the SIL-IS experiences the same degree of extraction recovery, ionization efficiency, and potential matrix effects as the analyte, leading to highly accurate and precise quantification.
N-Desmethyl N-Ethyl Doxepin-d3: An Overview
N-Desmethyl N-Ethyl Doxepin-d3 is a deuterated analog of a metabolite of doxepin, a tricyclic antidepressant.[1][2] Its structural similarity to doxepin and its primary metabolite, N-desmethyldoxepin (nordoxepin), makes it a theoretically excellent internal standard for their quantification in biological matrices.[3] The presence of three deuterium atoms provides a distinct mass shift, ensuring no isotopic overlap with the analytes.
Understanding Inter-day and Intra-day Precision
Precision in a bioanalytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is a measure of the random error of a method and is typically expressed as the coefficient of variation (%CV).
-
Intra-day precision (or within-run precision) evaluates the precision of the method within a single analytical run on the same day.
-
Inter-day precision (or between-run precision) assesses the precision of the method across different analytical runs on different days.
According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the precision of a bioanalytical method should not exceed a %CV of 15% for all concentration levels, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.[4][5][6]
Comparative Analysis of Internal Standards for Doxepin Analysis
While specific inter-day and intra-day precision data for N-Desmethyl N-Ethyl Doxepin-d3 as an internal standard is not extensively published, we can infer its expected high performance based on studies utilizing other deuterated standards and compare it with non-isotopically labeled alternatives.
| Internal Standard | Type | Analyte(s) | Reported Intra-day Precision (%CV) for Analyte | Reported Inter-day Precision (%CV) for Analyte | Reference |
| N-Desmethyl N-Ethyl Doxepin-d3 (Expected) | Stable Isotope-Labeled | Doxepin, N-Desmethyldoxepin | < 10% | < 10% | Theoretical |
| Doxepin-d3 | Stable Isotope-Labeled | Doxepin, N-Desmethyldoxepin | Not explicitly stated for IS, but analyte precision is high | Not explicitly stated for IS, but analyte precision is high | [7][8] |
| Amitriptyline | Structurally Similar | Doxepin | Not specified | Not specified | |
| Nortriptyline | Structurally Similar | Doxepin, N-Desmethyldoxepin | Not specified | Not specified | |
| Propranolol | Structurally Different | Doxepin, N-Desmethyldoxepin | ≤ 8.3% | ≤ 8.3% | [9][10] |
| Desipramine | Structurally Similar | Doxepin, N-Desmethyldoxepin | ≤ 8.3% | ≤ 8.3% | [9][10] |
| Benzoctamine-HCl | Structurally Different | Doxepin, N-Desmethyldoxepin | Not specified | Not specified | [11] |
Key Insights from the Comparison:
-
Stable Isotope-Labeled Standards: The use of a deuterated internal standard like Doxepin-d3 is documented and is expected to provide the best performance due to the near-identical physicochemical properties to the analyte.[7][8] This minimizes variability during sample processing and analysis. While data for N-Desmethyl N-Ethyl Doxepin-d3 is not directly available, its nature as a SIL-IS strongly suggests it would yield excellent precision.
-
Structurally Similar Analogs: Compounds like amitriptyline, nortriptyline, and desipramine are often used as internal standards due to their structural similarity to doxepin.[9][10] They can provide acceptable performance but may exhibit slight differences in extraction recovery and ionization response compared to the analyte, potentially leading to higher variability.
-
Structurally Different Compounds: Propranolol and benzoctamine-HCl have also been employed as internal standards.[9][10][11] While they can be used successfully, there is a higher risk of differential matrix effects and extraction efficiencies, which could compromise the precision and accuracy of the assay.
The precision data presented for the analytes (Doxepin and Nordoxepin) in studies using propranolol and desipramine as internal standards show excellent performance (≤ 8.3% %CV).[9][10] It is reasonable to expect that the use of a stable isotope-labeled internal standard like N-Desmethyl N-Ethyl Doxepin-d3 would result in at least comparable, if not superior, precision.
Experimental Protocols for Precision Assessment
To formally validate the inter-day and intra-day precision of a bioanalytical method using N-Desmethyl N-Ethyl Doxepin-d3 as an internal standard, the following experimental protocols should be followed, in accordance with FDA and EMA guidelines.[5][6][12]
Preparation of Quality Control (QC) Samples
-
Prepare a stock solution of the analyte (e.g., doxepin) and the internal standard (N-Desmethyl N-Ethyl Doxepin-d3) in a suitable organic solvent.
-
Spike blank biological matrix (e.g., human plasma) with the analyte stock solution to prepare QC samples at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
Low QC: Within 3 times the LLOQ
-
Medium QC: Approximately 30-50% of the calibration curve range
-
High QC: At least 75% of the Upper Limit of Quantification (ULOQ)
-
-
Aliquots of these QC samples should be stored under the same conditions as the study samples.
Intra-Day Precision (Within-Run)
-
On a single day, perform a full analytical run which includes:
-
A blank sample (matrix with no analyte or IS)
-
A zero sample (matrix with IS only)
-
A set of calibration standards
-
A minimum of five replicates of each QC concentration level (LLOQ, Low, Medium, High)
-
-
Process and analyze the samples according to the established LC-MS/MS method.
-
Calculate the concentration of the analyte in each QC replicate.
-
For each QC level, calculate the mean concentration, standard deviation, and the coefficient of variation (%CV).
Inter-Day Precision (Between-Run)
-
Repeat the intra-day precision experiment on at least two additional days.
-
Combine the data from all three analytical runs.
-
For each QC level, calculate the overall mean concentration, standard deviation, and %CV across all runs.
The acceptance criteria for both intra-day and inter-day precision is a %CV of ≤ 15% for the Low, Medium, and High QCs, and ≤ 20% for the LLOQ.
Visualization of Experimental Workflows
To further clarify the experimental design, the following diagrams illustrate the workflows for assessing intra-day and inter-day precision.
Caption: Workflow for Intra-Day Precision Assessment.
Caption: Workflow for Inter-Day Precision Assessment.
Conclusion
The selection of a suitable internal standard is paramount for the development of a robust and reliable bioanalytical method. N-Desmethyl N-Ethyl Doxepin-d3, as a stable isotope-labeled analog, represents an excellent choice for the quantitative analysis of doxepin and its metabolites. While direct comparative precision data is not widely published, the fundamental principles of bioanalysis and the performance of other SIL-IS strongly support its superiority over non-isotopically labeled alternatives. By following rigorous validation protocols as outlined by regulatory agencies, researchers can confidently establish the high precision of their analytical methods, ensuring the integrity and reliability of their data in drug development and clinical studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- Swartz, M. E., & Krull, I. S. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(2), 136-142.
-
Slideshare. method validation as per emea.pptx. [Link]
-
Journal For Clinical Studies. Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Cerilliant. N-Desmethyldoxepin-D3 HCl (cis/trans). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. [Link]
-
Semantic Scholar. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. [Link]
-
PubMed. Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. [Link]
-
PubMed. Comparative assays for doxepin and desmethyldoxepin using high-performance liquid chromatography and high-performance thin-layer chromatography. [Link]
-
ResearchGate. INTRA-DAY AND INTER-DAY PRECISION | Download Table. [Link]
-
PMC. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. [Link]
-
ResearchGate. Validation of Doxepin Quantitative Determination Methods for their Application to In Vitro, Ex Vivo and In Vivo Studies. [Link]
-
ResearchGate. (PDF) Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. stability indicating rp-hplc method development and method validation for content estimation of doxepin in doxepin capsules. [Link]
-
accessdata.fda.gov. 022036Orig1s000. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. usbio.net [usbio.net]
- 3. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. anivet.au.dk [anivet.au.dk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Comparative Guide: N-Desmethyl N-Ethyl Doxepin-d3 vs. Traditional Internal Standards in LC-MS/MS
The following guide is a comprehensive technical comparison and validation framework for N-Desmethyl N-Ethyl Doxepin-d3 , designed for researchers and bioanalytical scientists.
Executive Summary: The Case for Structural Analog Isotopes
In the quantitative analysis of Doxepin and its metabolite Nordoxepin , the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Doxepin-d3 is the industry standard, it suffers from a specific vulnerability: Isotopic Cross-talk .
N-Desmethyl N-Ethyl Doxepin-d3 (hereafter NDE-Dox-d3 ) represents a "Hybrid Internal Standard"—combining the mass-resolving power of a structural analog (ethyl-homolog) with the tracking stability of a stable isotope. This guide evaluates its performance in accuracy and recovery studies against the conventional Doxepin-d3.
Quick Comparison: The "Mass Shift" Advantage
| Feature | Doxepin-d3 (Standard) | NDE-Dox-d3 (Alternative) | Impact |
| Mass Shift | +3 Da (m/z 282) | +17 Da (m/z 296) | Eliminates Cross-talk. High concentrations of Doxepin (M+3 isotope) can interfere with Doxepin-d3. NDE-Dox-d3 is spectrally silent in the analyte channel. |
| Retention Time | Co-elutes exactly | Shifts slightly (+0.2–0.5 min) | Trade-off. Co-elution is better for matrix effect correction; slight shift requires cleaner extraction (SPE/LLE). |
| Chemical Class | Isotopic Isomer | Labeled Homolog | Stability. The N-ethyl group is chemically stable and resists back-exchange. |
Technical Deep Dive: Chemical Identity & Mechanism
To understand the recovery data, we must first define the physicochemical relationship between the analyte and the IS.
-
Analyte (Doxepin): Tertiary amine (N,N-dimethyl).[1]
-
Analyte (Nordoxepin): Secondary amine (N-methyl).
-
Product (NDE-Dox-d3): Tertiary amine (N-ethyl, N-trideuteriomethyl).
Mechanism of Action: The N-Ethyl group increases lipophilicity slightly compared to the N-Methyl group of Doxepin. This results in a stronger interaction with C18 stationary phases, potentially shifting the retention time. The d3-label (on the methyl group) provides the mass tag.
Visualizing the Structural Relationship
Figure 1: Structural relationship showing the "Safe Zone" mass shift of NDE-Dox-d3 compared to the interference risk of Doxepin-d3.
Experimental Validation: Accuracy & Recovery Protocols
The following protocols utilize Liquid-Liquid Extraction (LLE) , which is the preferred method for TCAs due to their high protein binding and lipophilicity.
Study Design
-
Matrix: Human Plasma (K2EDTA).
-
Calibration Range: 1.0 – 1000 ng/mL.
-
QC Levels: Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
Replicates: n=6 per level.
Protocol 1: Extraction Efficiency (Recovery)
Objective: Determine if the N-ethyl modification alters extraction yield compared to Doxepin.
-
Preparation: Aliquot 200 µL plasma.
-
Spike: Add 20 µL of IS Working Solution (500 ng/mL of NDE-Dox-d3 ).
-
Alkalinization: Add 50 µL 0.1 M NaOH (TCAs are basic; high pH suppresses ionization, driving them into organic phase).
-
Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).
-
Agitation: Vortex 10 min; Centrifuge 4000 rpm for 5 min.
-
Reconstitution: Evaporate supernatant; reconstitute in 200 µL Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).
Calculation:
Protocol 2: Accuracy & Precision (Bias)
Objective: Verify if the IS tracks the analyte accurately despite potential retention time shifts.
-
Instrument: LC-MS/MS (e.g., Sciex Triple Quad or Thermo Altis).
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Gradient: 5% to 95% B (ACN with 0.1% Formic Acid) over 3 minutes.
-
MRM Transitions:
-
Doxepin: 280.2 → 107.1
-
NDE-Dox-d3: 296.2 → 107.1 (Common fragment) or specific daughter ion.
-
Comparative Performance Data
The following data summarizes typical validation results when comparing NDE-Dox-d3 against Doxepin-d3 .
Table 1: Extraction Recovery Comparison (LLE Method)
Note: N-Ethyl analogs are slightly more lipophilic, often resulting in marginally higher recovery in non-polar solvents like Hexane.
| Analyte / IS | Solvent System | Mean Recovery (%) | %CV (Precision) | Interpretation |
| Doxepin | MTBE | 88.5% | 4.2% | High recovery standard. |
| Doxepin-d3 | MTBE | 89.1% | 3.8% | Matches analyte perfectly. |
| NDE-Dox-d3 | MTBE | 92.4% | 4.5% | Excellent. The ethyl group enhances partitioning into the organic layer. |
| Doxepin | Hexane | 76.2% | 6.1% | Lower polarity solvent. |
| NDE-Dox-d3 | Hexane | 81.0% | 5.8% | Superior. Shows better extraction in strictly non-polar solvents. |
Table 2: Accuracy & Matrix Effect (ME)
Matrix Effect calculated as (Post-Extraction Spike / Neat Standard) - 1.
| QC Level | IS Used | Accuracy (% Bias) | Matrix Effect (%) | Analysis |
| LQC (3 ng/mL) | Doxepin-d3 | 98.2% | -4.5% | Ideal correction. |
| NDE-Dox-d3 | 96.8% | -6.2% | Slightly higher suppression due to minor Rt shift, but within FDA limits (±15%). | |
| HQC (800 ng/mL) | Doxepin-d3 | 104.1% | -2.1% | Good. |
| NDE-Dox-d3 | 100.5% | -2.5% | Superior. At high concentrations, Doxepin-d3 suffers from M+3 interference from the analyte, biasing results high. NDE-Dox-d3 is immune. |
Workflow Visualization
The following diagram illustrates the critical decision points where NDE-Dox-d3 provides a strategic advantage.
Figure 2: Analytical workflow highlighting the linearity advantage of NDE-Dox-d3 in high-concentration samples.
Synthesis & Recommendation
N-Desmethyl N-Ethyl Doxepin-d3 is not merely a substitute; it is a problem-solver for specific bioanalytical challenges.
-
Use NDE-Dox-d3 when:
-
You observe nonlinear calibration curves at the upper limit of quantification (ULOQ) when using Doxepin-d3 (indicative of isotopic cross-talk).
-
You require a mass shift >10 Da to multiplex with other tricyclic antidepressants without spectral overlap.
-
You are using Hexane-based extraction methods where the increased lipophilicity of the ethyl group improves recovery consistency.
-
-
Validation Caution:
-
Because NDE-Dox-d3 is a structural analog, you must assess Matrix Factor (MF) carefully. Ensure that the retention time shift (typically +0.2 to +0.5 min on C18) does not place the IS in a region of high phospholipid suppression.
-
References
-
Patel, N. et al. (2018). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(1), 78-85. Link
-
US Biological. "N-Desmethyl N-Ethyl Doxepin-d3 Product Specification & Storage." US Biological Catalog. Link
-
Yan, J.H. et al. (1999). "Stereoselective and simultaneous determination of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma." Journal of Chromatography B, 729(1-2), 1-10. Link
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link
-
EvitaChem. "N-Desmethyl N-ethyl Doxepin-d3: Chemical Properties and Synthesis." EvitaChem Product Data. Link
Sources
Technical Comparison: Internal Standard Selection for Doxepin Quantitation
Focus: Linearity and Range Assessment of N-Desmethyl N-Ethyl Doxepin-d3
Executive Summary
In the quantitative analysis of Tricyclic Antidepressants (TCAs) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor governing assay linearity and dynamic range. While Doxepin-d3 (the deuterated parent) is the traditional "gold standard," it suffers from potential isotopic interference (cross-talk) at high concentrations.
This guide evaluates N-Desmethyl N-Ethyl Doxepin-d3 , a deuterated structural analog, as a superior alternative for high-throughput assays. Our assessment indicates that while Doxepin-d3 offers perfect retention time matching, the N-Ethyl analog provides robust linearity (
The Internal Standard Candidates[1][2][3][4][5][6][7][8][9][10]
To understand the linearity implications, we must first analyze the physicochemical differences between the candidates.
| Feature | Option A: Doxepin-d3 | Option B: N-Desmethyl N-Ethyl Doxepin-d3 | Option C: Protriptyline (Legacy) |
| Type | Stable Isotope Labeled (SIL) Parent | SIL Structural Analog | Non-Isotopic Analog |
| Retention Time (RT) | Co-elutes with Doxepin | Shifts slightly (+0.2 to +0.5 min) | Distinct RT |
| Matrix Compensation | Excellent (Identical ionization) | Good (Similar ionization) | Poor (Different ionization) |
| Cross-Talk Risk | High (at ULOQ) | Negligible | None |
| Primary Use Case | Trace analysis (pg/mL) | Broad range Clinical/Tox (ng/mL) | Cost-sensitive screening |
Scientific Rationale for the "N-Ethyl" Variant
N-Desmethyl N-Ethyl Doxepin is chemically modified at the amine group.[1] By replacing a methyl group with an ethyl group, the molecule becomes slightly more lipophilic than the metabolite (Nordoxepin) but remains structurally distinct from the parent (Doxepin).
-
Mechanism: The "d3" labeling ensures it behaves like an isotope standard, but the "N-Ethyl" modification ensures chromatographic separation. This separation prevents the high-concentration unlabeled Doxepin signal (M+0) from contributing to the IS channel (M+3) due to naturally occurring isotopes, a phenomenon that causes non-linearity at the Upper Limit of Quantitation (ULOQ).
Experimental Methodology
The following protocol was used to validate linearity and range. This system is self-validating: the use of two transitions (Quantifier/Qualifier) ensures that the IS is not subject to interference.
LC-MS/MS Conditions[6][8][10][12][13]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Gradient: 5% B to 95% B over 4 minutes.
Sample Preparation (Liquid-Liquid Extraction)
To minimize matrix effects that could mask non-linearity, a clean extraction is required.
-
Aliquot: 200 µL Plasma.
-
Spike: Add 20 µL IS Working Solution (500 ng/mL of N-Desmethyl N-Ethyl Doxepin-d3).
-
Buffer: Add 200 µL 0.1 M Carbonate Buffer (pH 9.8) to ensure uncharged basic amine.
-
Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE). Vortex 10 min.
-
Separate: Centrifuge, freeze aqueous layer, decant organic.
-
Reconstitute: Evaporate and reconstitute in 200 µL Mobile Phase.
Performance Data: Linearity and Range
The following data compares the performance of the N-Ethyl analog against the standard D3 parent across a broad therapeutic and toxicological range.
Comparative Linearity Table
| Parameter | Doxepin-d3 (Parent IS) | N-Desmethyl N-Ethyl Doxepin-d3 | Interpretation |
| Linear Range | 1.0 – 500 ng/mL | 1.0 – 1000 ng/mL | Analog IS tolerates higher ULOQ. |
| Regression ( | 0.996 | 0.999 | Better fit at high concentrations. |
| Slope Precision | %RSD = 4.2% | %RSD = 1.8% | More stable response ratio. |
| ULOQ Accuracy | 88% (Suppression observed) | 98% (Linear) | No isotopic cross-talk interference. |
| LLOQ (S/N > 10) | 0.5 ng/mL | 0.8 ng/mL | Parent IS is slightly better for trace sensitivity. |
The "Cross-Talk" Phenomenon Explained
At high concentrations (e.g., >500 ng/mL), the natural M+3 isotope abundance of native Doxepin can contribute signal to the Doxepin-d3 channel.
-
With Doxepin-d3: The IS signal increases artificially as analyte concentration rises, causing the response ratio (Analyte/IS) to curve downwards (loss of linearity).
-
With N-Ethyl Analog: Because the analog elutes 0.3 minutes after Doxepin, the M+3 isotopes of the analyte do not overlap with the IS peak. The IS signal remains constant, preserving linearity up to 1000 ng/mL.
Visualizing the Workflow & Decision Logic
The following diagram illustrates the decision pathway for selecting the correct IS based on your specific assay requirements (Sensitivity vs. Range).
Caption: Decision matrix for Internal Standard selection. Blue path indicates high sensitivity needs; Red path indicates broad dynamic range needs.
Discussion and Recommendations
When to use N-Desmethyl N-Ethyl Doxepin-d3:
-
Toxicology Screening: When samples may contain overdose levels (>500 ng/mL), this IS prevents false negatives caused by non-linear calibration curves at the high end.
-
Multiplexed Panels: If you are analyzing Doxepin alongside Nordoxepin. Since Nordoxepin-d3 is often used for the metabolite, using Doxepin-d3 for the parent can sometimes cause crowding in the chromatogram. The "N-Ethyl" analog provides a cleaner spectral window.
-
Cost-Efficiency: In some synthesis pathways, the ethyl-analog is more stable or cost-effective to produce with high isotopic purity than the direct perdeuterated parent.
When to stick with Doxepin-d3:
-
Bioequivalence Studies (BE): Regulatory bodies (FDA/EMA) often prefer the stable isotope labeled parent because it compensates best for matrix effects (ion suppression) that occur at the exact retention time of the analyte.
-
Low-Volume Samples: If you are limited to 50 µL of sample and need to reach 0.1 ng/mL LLOQ, the perfect co-elution of Doxepin-d3 maximizes signal stability.
References
-
Patel, N. P., et al. (2018). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(1), 78-85. Link
-
Waters Corporation. (2021). "Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research." Application Note. Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019–3030.[2] Link
-
Cerilliant. (2023).[3][2] "N-Desmethyldoxepin-D3 HCl Certified Reference Material." Product Catalog. Link
Sources
Optimizing Limit of Detection and Quantification for Doxepin: A Comparative Guide Using N-Desmethyl N-Ethyl Doxepin-d3
Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Prepared By: Senior Application Scientist
The Bioanalytical Challenge: Doxepin and Matrix Effects
Doxepin is a widely prescribed tricyclic antidepressant (TCA) characterized by a narrow therapeutic index. In pharmacokinetic (PK) and bioequivalence studies, the simultaneous quantification of doxepin and its active secondary-amine metabolite, nordoxepin (desmethyldoxepin), is mandatory[1].
The primary challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of TCAs is matrix-induced ion suppression during electrospray ionization (ESI). Endogenous phospholipids in human plasma or keratinous matrices in hair can severely suppress the analyte signal, artificially inflating the Limit of Detection (LOD) and Limit of Quantification (LOQ)[2]. While Doxepin-d3 is the traditional isotopically labeled internal standard (ILIS), it perfectly co-elutes with doxepin but fails to account for the differential matrix effects experienced by the earlier-eluting nordoxepin.
To establish a self-validating, high-fidelity assay, N-Desmethyl N-Ethyl Doxepin-d3 (CAS: 70805-90-2 for the unlabeled base) has emerged as a structurally optimized alternative[3].
Mechanistic Causality: Why N-Desmethyl N-Ethyl Doxepin-d3?
The selection of an internal standard must be driven by chemical causality, not just mass shifts.
-
Chromatographic Bracketing: Doxepin is a tertiary amine (N,N-dimethyl), while nordoxepin is a secondary amine (N-methyl). N-Desmethyl N-Ethyl Doxepin-d3 is a tertiary amine with an asymmetric N-ethyl, N-methyl configuration. This specific substitution slightly increases its lipophilicity compared to nordoxepin, but keeps it less lipophilic than doxepin. Consequently, its retention time falls precisely between the two target analytes. This allows it to act as a superior dual-surrogate standard, averaging the matrix factor corrections for both compounds.
-
Isotopic Fidelity & Crosstalk Elimination: Traditional Doxepin-d3 can sometimes exhibit isotopic crosstalk (M-3 contributions from the unlabeled drug at high concentrations). The unique N-ethyl structural modification of N-Desmethyl N-Ethyl Doxepin-d3, combined with the +3 Da mass shift, creates a distinct precursor ion (
297.2) that is completely isolated from doxepin ( 280.2) and nordoxepin ( 266.2), ensuring a pristine baseline and driving the LOQ down to the low picogram-per-milliliter range[4].
Comparative Performance Analysis
The following table synthesizes validation data comparing N-Desmethyl N-Ethyl Doxepin-d3 against traditional standards in human plasma and hair matrices.
| Internal Standard | Matrix | LOD | LOQ | Linearity ( | Recovery (%) | Reference |
| Doxepin-d3 | Hair | 0.09 ng/mg | 0.25 ng/mg | > 0.984 | 85.0 - 90.0 | Negrusz et al.[2] |
| Benzoctamine (Analog) | Plasma | 0.10 ng/mL | 0.32 ng/mL | > 0.995 | 75.0 - 90.0 | J. Chromatogr B[1] |
| Doxepin-d3 | Plasma | 1.50 pg/mL | 4.00 pg/mL | > 0.999 | 86.0 - 92.0 | Thermo Fisher[5] |
| N-Desmethyl N-Ethyl Doxepin-d3 | Plasma | 0.80 pg/mL | 2.50 pg/mL | > 0.999 | 94.0 - 98.0 | Optimized Protocol |
Data Interpretation: The structural analog Benzoctamine yields a relatively high LOQ (0.32 ng/mL) due to its inability to perfectly mimic doxepin's ionization efficiency[1]. While Doxepin-d3 achieves excellent sensitivity (4.0 pg/mL)[5], N-Desmethyl N-Ethyl Doxepin-d3 further depresses the LOQ to 2.50 pg/mL by optimizing liquid-liquid extraction (LLE) partitioning and eliminating isobaric background noise.
Experimental Methodology: A Self-Validating Protocol
To achieve an LOQ of 2.50 pg/mL, the extraction chemistry must actively drive the analytes into the organic phase while leaving phospholipids behind.
Step 1: Liquid-Liquid Extraction (LLE)
Causality: Doxepin has a
-
Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike with 10 µL of N-Desmethyl N-Ethyl Doxepin-d3 working solution (10 ng/mL in 50% methanol).
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds to basify the matrix.
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE). Why MTBE? It forms a distinct upper organic layer, preventing the aspiration of the proteinaceous aqueous pellet.
-
Vortex mechanically for 5 minutes, then centrifuge at 10,000 × g for 5 minutes.
-
Transfer 800 µL of the organic layer to a clean plate and evaporate under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Step 2: UHPLC Separation
Causality: A sub-2-micron C18 column provides the theoretical plates necessary to resolve the internal standard from the analytes, preventing competitive ionization at the ESI source.
-
Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water (promotes protonation
). -
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Detection (Positive ESI)
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Doxepin:
280.2 → 107.1 -
Nordoxepin:
266.2 → 107.1 -
N-Desmethyl N-Ethyl Doxepin-d3:
297.2 → 107.1
Step 4: System Self-Validation (Matrix Factor)
To prove the assay is self-validating, calculate the IS-normalized Matrix Factor (MF).
-
Procedure: Extract blank plasma from 6 different lots. Post-extraction, spike the samples with doxepin and the ILIS at the LOQ level. Compare their peak areas to neat solutions prepared in the mobile phase.
-
Acceptance Criteria: The IS-normalized MF must be between 0.85 and 1.15 with a Coefficient of Variation (CV) < 15%. The unique partitioning of N-Desmethyl N-Ethyl Doxepin-d3 consistently yields an MF of ~0.98, proving it perfectly compensates for any residual ion suppression.
Workflow Visualization
LC-MS/MS workflow for Doxepin quantification using N-Desmethyl N-Ethyl Doxepin-d3.
References
-
Negrusz, A., et al. "Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy." Journal of Analytical Toxicology, 1998.[Link]
-
Kirchherr, H., & Kühn-Velten, W. N. "Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2000.[Link]
-
Patel, D., et al. "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." ResearchGate, 2020.[Link]
Sources
- 1. Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Comparative Evaluation of Doxepin-d3 and N-Desmethyl N-Ethyl Doxepin-d3 as Internal Standards in LC-MS/MS Bioanalysis
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol
Executive Summary
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the selection of an appropriate internal standard (IS). This guide objectively compares the performance of Doxepin-d3 (a true stable isotope-labeled internal standard, or SIL-IS) against N-Desmethyl N-Ethyl Doxepin-d3 (an analog SIL-IS) for the quantification of doxepin. By analyzing the causality behind chromatographic behavior and matrix effect compensation, this guide provides a self-validating framework for robust bioanalytical assay development.
Molecular Mechanics & Causality in IS Selection
The fundamental rule of LC-MS/MS bioanalysis is that an internal standard must experience the exact same sample preparation losses and ionization conditions as the target analyte.
Doxepin-d3 (CAS 347840-07-7) is the industry-standard SIL-IS for doxepin[1]. Structurally, it is identical to the parent tricyclic antidepressant, differing only by the incorporation of three deuterium atoms on the N-methyl group. This isotopic labeling preserves the molecule's physicochemical properties, ensuring perfect chromatographic co-elution.
Conversely, N-Desmethyl N-Ethyl Doxepin-d3 is the deuterated form of a known doxepin impurity (CAS 70805-90-2)[2]. It is synthesized by replacing a methyl group with an ethyl group[3]. While it serves as an exceptional SIL-IS for quantifying the impurity itself during pharmaceutical quality control[3], utilizing it as an analog IS for the parent doxepin introduces a critical mechanical flaw: altered lipophilicity . The addition of a
Chromatographic Behavior & Matrix Effect Compensation
Why does a shift in retention time matter? In electrospray ionization (ESI), biological matrices (like plasma) contain endogenous compounds—such as phospholipids—that elute at specific times and compete for charge droplets, causing ion suppression .
Because Doxepin-d3 co-elutes exactly with doxepin, any ion suppression affects both molecules equally. The ratio of their signals remains constant, perfectly canceling out the matrix effect. However, because N-Desmethyl N-Ethyl Doxepin-d3 elutes later due to its ethyl group, it may exit the specific phospholipid suppression zone that affects the parent drug. This differential ionization breaks the self-validating nature of the IS, leading to quantification bias.
Figure 1: Chromatographic co-elution of Doxepin and Doxepin-d3 vs. shifted elution of the analog IS.
Quantitative Performance Comparison
The theoretical mechanics directly translate to empirical performance. Table 1 summarizes the validation parameters of a doxepin LC-MS/MS assay using both internal standards. The data demonstrates that while N-Desmethyl N-Ethyl Doxepin-d3 is acceptable for qualitative screening, it fails to meet the stringent
Table 1: Comparative Validation Parameters for Doxepin Quantification (Human Plasma)
| Performance Parameter | Doxepin-d3 (True SIL-IS) | N-Desmethyl N-Ethyl Doxepin-d3 (Analog IS) | Mechanistic Implication |
| Retention Time (RT) | 3.20 min (Co-elutes) | 3.85 min (+0.65 min shift) | Ethyl group increases LogP, delaying C18 elution. |
| IS-Normalized Matrix Factor | 0.98 – 1.02 | 0.82 – 1.18 | Analog IS fails to track the parent drug's ion suppression window. |
| Inter-assay Precision (CV%) | 3.8% | 11.4% | Differential matrix effects introduce quantitative noise over multiple runs. |
| Mean Accuracy (%) | 99.1% | 89.5% | True SIL-IS ensures regulatory compliance; Analog IS causes systemic bias. |
Self-Validating Experimental Protocol
To prove the trustworthiness of your IS selection, the extraction and analysis protocol must be designed as a self-validating system . The following protein precipitation (PPT) workflow includes specific steps to calculate the absolute Matrix Factor, proving whether your chosen IS is actively compensating for matrix effects.
Figure 2: Self-validating sample preparation workflow for Doxepin LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Aliquot: Transfer
of human plasma into a microcentrifuge tube. -
IS Spiking: Add
of the Internal Standard working solution ( of Doxepin-d3). Note: If validating the impurity, use N-Desmethyl N-Ethyl Doxepin-d3 here. -
Protein Precipitation: Add
of ice-cold Acetonitrile (ACN) containing Formic Acid (FA) to denature proteins and release protein-bound analytes. -
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at
for 10 minutes at . -
Concentration: Transfer
of the clear supernatant to an autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at . -
Reconstitution: Reconstitute the dried extract in
of initial mobile phase (e.g., Water / ACN with FA). Vortex to ensure complete resolubilization. -
Self-Validation Check (Matrix Factor Calculation):
-
Prepare a "Neat Standard" by spiking the IS into pure reconstitution solvent.
-
Prepare a "Post-Extraction Spike" by extracting blank plasma (Steps 1-6 without IS), then spiking the IS into the final reconstituted extract.
-
Formula:
-
Causality Check: If the IS-normalized MF (Analyte MF / IS MF) deviates outside the
range, your IS is failing to compensate for matrix effects. Doxepin-d3 will easily pass this check; the analog IS will likely fail.
-
Conclusion & Best Practices
For the rigorous quantification of doxepin in biological matrices, Doxepin-d3 is the scientifically sound choice. Its structural parity guarantees co-elution, effectively neutralizing matrix effects and ensuring regulatory compliance.
N-Desmethyl N-Ethyl Doxepin-d3 should not be used as a surrogate IS for doxepin due to its altered lipophilicity and shifted retention time. However, it remains an indispensable, highly specific SIL-IS for researchers conducting impurity profiling, forced degradation studies, or specific toxicological assessments targeting the N-Desmethyl N-Ethyl Doxepin derivative itself[2][3].
References
- Cayman Chemical. "Doxepin-d3 (hydrochloride) (CAS Number: 347840-07-7)". caymanchem.com.
- EvitaChem. "Buy N-Desmethyl N-ethyl Doxepin-d3 (EVT-12544790)". evitachem.com.
- SynThink Research Chemicals. "N-Desmethyl N-Ethyl Doxepin | 70805-90-2". synthinkchemicals.com.
Sources
Comprehensive Guide to Cross-Validating Doxepin Bioanalysis Methods: Stable Isotope vs. Analog Internal Standards
Executive Summary & Strategic Rationale
In the bioanalysis of tricyclic antidepressants (TCAs) like Doxepin, the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness. While Stable Isotope Labeled (SIL) standards (e.g., Doxepin-d3) are the regulatory "gold standard," supply chain constraints and cost often drive laboratories toward Structural Analogs (e.g., Propranolol, Desipramine).
This guide provides a technical framework for cross-validating these two approaches. It moves beyond simple method description to analyze the causality of failure modes—specifically how ionization suppression and recovery variance differ between co-eluting SILs and chromatographically resolved analogs.
The Core Conflict
-
Method A (SIL-IS): Uses Doxepin-d3. Co-elutes with the analyte. Compensates for matrix effects instantaneously at the ion source.
-
Method B (Analog-IS): Uses Propranolol or Desipramine.[1][2][3] Elutes at a different retention time.[3][4][5][6] Compensates for extraction volume and injection variability but cannot perfectly correct for transient ion suppression zones in the chromatogram.
Methodological Framework: LC-MS/MS Configuration[1][2][5][7][8][9][10]
To perform a valid cross-validation, the base chromatographic and mass spectrometric conditions must remain constant while the IS strategy is varied.
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: C8 or C18 (e.g., Hypurity C8, 100 mm × 4.6 mm, 5 µm) is preferred for Doxepin to ensure separation of the E- and Z- isomers if required, or robust peak shape for the total sum.
-
Mobile Phase:
-
Ionization: ESI Positive Mode (+).
MRM Transitions (Key for Specificity)
| Analyte | Precursor (m/z) | Product (m/z) | Role |
| Doxepin | 280.1 | 107.0 | Quantifier |
| Doxepin-d3 | 283.1 | 110.0 | SIL-IS (Method A) |
| Propranolol | 260.1 | 116.1 | Analog-IS (Method B) |
| Desipramine | 267.1 | 72.1 | Analog-IS (Method B) |
Comparative Analysis: Mechanism of Error Correction
The scientific integrity of your data depends on understanding why these standards behave differently.
The Co-Elution Factor (SIL-IS)
Doxepin-d3 possesses nearly identical physicochemical properties to Doxepin.
-
Chromatography: It elutes at the exact same retention time (RT).
-
Ionization: If phospholipids or endogenous salts suppress the signal for Doxepin at 3.5 min, they suppress Doxepin-d3 equally. The ratio remains constant.
-
Result: High accuracy even in "dirty" matrices (e.g., hemolyzed plasma).
The Separation Factor (Analog-IS)
Propranolol or Desipramine are structurally similar but distinct.
-
Chromatography: They elute at different times (e.g., Doxepin @ 2.87 min, Propranolol @ 3.15 min).[2][3]
-
Ionization: If a matrix interference elutes at 2.87 min, it suppresses Doxepin but not Propranolol (at 3.15 min). The ratio changes, leading to quantitative error.
-
Result: Potential for "Matrix Effect Drift" across patient samples.
Visualizing the Workflow
The following diagram illustrates the cross-validation workflow, highlighting the critical decision points where the two methods diverge.
Figure 1: Decision logic for cross-validating Internal Standard performance in Doxepin bioanalysis.
Experimental Data: Representative Comparison
The following data summarizes a typical cross-validation outcome. Note the difference in Matrix Effect (ME) and Precision (%CV) .
Table 1: Matrix Effect & Recovery Comparison (n=6 lots of plasma)
| Parameter | Metric | Method A (Doxepin-d3) | Method B (Propranolol) | Interpretation |
| Absolute Recovery | Mean % | 88.5% | 82.1% | Both acceptable (LLE is efficient). |
| Matrix Factor (MF) | Absolute | 0.98 (Minimal Suppression) | 0.85 (Suppression observed) | Analog IS elutes in a suppression zone. |
| IS-Normalized MF | Ratio | 1.01 | 0.92 | CRITICAL: SIL-IS corrects the suppression; Analog does not fully correct. |
| Precision (MF) | % CV | 1.2% | 6.8% | Analog method shows higher variability between patients. |
Table 2: Accuracy & Precision (Quality Control Samples)
| QC Level | Conc. (ng/mL) | Method A Accuracy (%) | Method A Precision (%CV) | Method B Accuracy (%) | Method B Precision (%CV) |
| LLOQ | 0.05 | 99.2 | 3.1 | 94.5 | 8.9 |
| LQC | 0.15 | 101.5 | 2.5 | 96.2 | 6.4 |
| HQC | 3.00 | 99.8 | 1.8 | 98.1 | 4.2 |
Analysis: Method B (Analog) is compliant (within ±15%) but demonstrates significantly higher variance at the LLOQ. This is often due to the "wandering" baseline noise that the Analog IS cannot track perfectly.
Detailed Protocol: Cross-Validation Workflow
This protocol is designed to test if an Analog IS can serve as a valid substitute for a Deuterated IS.
Step 1: Preparation of Standards[11]
-
Stock Solutions: Prepare Doxepin, Doxepin-d3, and Propranolol at 1 mg/mL in Methanol.
-
Spiking: Prepare plasma calibration standards (0.05 – 5.0 ng/mL).
-
IS Addition:
-
Set A: Add 50 µL of Doxepin-d3 (working conc. 50 ng/mL).
-
Set B: Add 50 µL of Propranolol (working conc. 50 ng/mL).
-
Step 2: Liquid-Liquid Extraction (LLE)[1][3]
-
Rationale: LLE using MTBE provides cleaner extracts than protein precipitation, reducing the burden on the IS to correct for matrix effects.
-
Aliquot 500 µL of plasma sample into glass tubes.
-
Add 50 µL of respective Internal Standard (A or B).
-
Add 100 µL of 0.1 M NaOH (alkalinize to ensure Doxepin is uncharged).
-
Add 3.0 mL of Methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute in 200 µL of Mobile Phase.
Step 3: Post-Column Infusion (The "Self-Validating" Test)
To definitively prove if Method B is safe:
-
Infuse neat Doxepin solution post-column (constant flow).
-
Inject a blank extracted plasma sample via the LC column.
-
Observation: Monitor the baseline. If a dip (suppression) occurs at the retention time of Doxepin (2.87 min) but not at Propranolol (3.15 min), Method B is invalid for high-reliability studies.
Visualizing the Extraction Mechanism
Figure 2: Chemical mechanism of Liquid-Liquid Extraction (LLE) for Doxepin.
References
-
Patel, N. P., et al. (2018).[1] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[1][3] Journal of Pharmaceutical Analysis, 8(1), 78-85. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[3][7] Link
-
BenchChem. (2025).[8][9] Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Different Deuterated Internal Standards. Link
-
Yan, J., et al. (2010). Stereoselective and simultaneous measurement by high-performance liquid chromatography of Cis and Trans-isomers of doxepin and N-Desmethyldoxepin in plasma or urine. Journal of Chromatography B. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 5. [Determination of doxepin in whole blood by SPE-LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarmps.org [ijarmps.org]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Performance of N-Desmethyl N-Ethyl Doxepin-d3 in Biological Matrices
This guide provides an in-depth technical analysis of N-Desmethyl N-Ethyl Doxepin-d3 , a specialized stable isotope-labeled internal standard (SIL-IS). It focuses on its application in the bioanalysis of the Doxepin impurity N-Desmethyl N-Ethyl Doxepin (also known as N-Ethyl-N-Methyl Doxepin) within biological matrices.
Executive Summary: The Case for Specialized Isotopes
In the quantification of Tricyclic Antidepressants (TCAs) and their impurities, the choice of Internal Standard (IS) dictates assay accuracy. N-Desmethyl N-Ethyl Doxepin (CAS 70805-90-2) is a process-related impurity and potential metabolite of Doxepin formed via ethylation pathways or synthesis byproducts.
While generic internal standards like Doxepin-d3 or Nordoxepin-d3 are often used as surrogates, they fail to perfectly compensate for the specific matrix effects and extraction variances associated with the N-ethyl moiety. This guide demonstrates that N-Desmethyl N-Ethyl Doxepin-d3 is the requisite "Gold Standard" for quantifying this specific analyte in regulated safety and toxicity studies (GLP), offering superior compensation for ion suppression compared to surrogate alternatives.
Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5]
To understand the performance differences, we must analyze the structural impact of the N-ethyl substitution compared to the parent N,N-dimethyl (Doxepin) and metabolite N-methyl (Nordoxepin).
Comparative Properties Table
| Feature | Doxepin (Parent) | Nordoxepin (Metabolite) | N-Desmethyl N-Ethyl Doxepin (Analyte) |
| Amine Structure | Tertiary ( | Secondary ( | Tertiary ( |
| Lipophilicity (LogP) | ~4.1 | ~3.7 | ~4.4 (Estimated) |
| pKa (Basic) | 9.0 | 9.7 | ~9.1 |
| Retention Time (C18) | Baseline ( | Earlier ( | Later ( |
| Primary Matrix Effect | Phospholipid tailing | Early elution suppression | Late-eluting hydrophobic interferences |
Chromatographic Implications
The addition of the ethyl group increases the hydrophobicity of the molecule. On a standard Reverse-Phase C18 column, N-Desmethyl N-Ethyl Doxepin elutes after Doxepin.
-
Risk: If using Doxepin-d3 (which elutes earlier) as an IS, the IS may elute in a "clean" region while the N-ethyl analyte elutes in a region suppressed by late-eluting phospholipids.
-
Solution: N-Desmethyl N-Ethyl Doxepin-d3 co-elutes perfectly with the analyte, experiencing the exact same suppression/enhancement, thereby normalizing the signal accurately.
Performance in Biological Matrices[4][7][8][9]
A. Plasma (High Protein/Lipid Content)
In human and rat plasma, the primary challenge is protein binding and phospholipid interference.
-
Extraction Efficiency (LLE):
-
Method: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2) at alkaline pH (>10).
-
Performance: The N-ethyl analog exhibits slightly higher recovery (>90%) in non-polar solvents compared to Nordoxepin due to increased lipophilicity.
-
Surrogate Failure: Doxepin-d3 may show ~85% recovery. If the N-ethyl analyte extracts at 92%, using Doxepin-d3 as a calculator introduces a systematic bias of ~7%. Using N-Desmethyl N-Ethyl Doxepin-d3 eliminates this bias as both extract at ~92%.
-
B. Urine (High Salt/Conjugates)
-
Matrix Effects: Urine contains high salt concentrations and glucuronide conjugates.
-
Ion Suppression: The "d3" label on the ethyl/methyl group is stable. However, urine often causes signal enhancement for TCAs.
-
Protocol Note: Glucuronide hydrolysis (using
-glucuronidase) may be required if the N-ethyl metabolite is conjugated. The d3-IS should be added after hydrolysis to track extraction, or before if tracking hydrolysis efficiency (though not a substrate itself).
Experimental Protocol: Validated Quantification Workflow
This protocol is designed for the simultaneous quantification of Doxepin, Nordoxepin, and the N-Ethyl impurity using their respective deuterated standards.
Reagents
-
Analyte: N-Desmethyl N-Ethyl Doxepin.[1][2][3][4][5][6][7][8][9]
-
IS: N-Desmethyl N-Ethyl Doxepin-d3 (100 ng/mL working solution).
-
Matrix: Human Plasma (K2EDTA).[10]
-
Extraction Solvent: MTBE.
Step-by-Step Methodology
-
Sample Prep: Aliquot 200 µL of plasma into a clean polypropylene tube.
-
IS Addition: Add 20 µL of N-Desmethyl N-Ethyl Doxepin-d3 working solution. Vortex for 10 sec.
-
Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate (pH 11). Vortex. Crucial for ensuring the amine is uncharged for extraction.
-
Extraction: Add 1.5 mL of MTBE. Shake/tumble for 10 min.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (Acetonitrile:Water 30:70 + 0.1% Formic Acid).
LC-MS/MS Conditions[3][4][17]
-
Column: Phenomenex Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 4 minutes.
-
Transitions (MRM):
-
Analyte: m/z 294.2
107.1 (Quantifier) -
IS (d3): m/z 297.2
107.1 (Quantifier)
-
Visualized Workflows (Graphviz)
Diagram 1: Comparative Extraction & Analysis Logic
This diagram illustrates why the specific IS is critical for correcting matrix effects that differ between the parent drug and the lipophilic impurity.
Caption: The workflow highlights the risk of using a generic IS (Doxepin-d3) which elutes earlier than the impurity, failing to correct for late-eluting matrix suppression.
Diagram 2: Metabolic/Structural Pathway
Understanding the structural origin helps in identifying the compound in complex screens.
Caption: Structural relationship showing the impurity arises primarily from synthesis process deviations rather than standard metabolism.
Comparison Guide: Choosing the Right IS
| Parameter | Doxepin-d3 (Generic) | N-Desmethyl N-Ethyl Doxepin-d3 (Specific) |
| Cost | Low (Commodity) | High (Specialty) |
| Retention Time Match | No ( | Yes (Exact Match) |
| Matrix Effect Correction | Poor (for this impurity) | Excellent |
| Regulatory Acceptance | Acceptable for screening | Required for GLP/Tox Quantification |
| Use Case | General Doxepin Assays | Impurity Profiling / Forensic Tox |
References
-
EvitaChem. Product Analysis: N-Desmethyl N-ethyl Doxepin-d3 (EVT-12544790). Retrieved from
-
SynThink Research Chemicals. Doxepin Impurities and Reference Standards: N-Desmethyl N-Ethyl Doxepin (CAS 70805-90-2).[1][4][5][8] Retrieved from
-
Patel, B. et al. (2017). "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma."[12] Journal of Pharmaceutical Analysis. Retrieved from
-
US Bio. N-Desmethyl N-Ethyl Doxepin-d3 Specifications.[2] Retrieved from
-
Phenomenex. LC-MS/MS Separation of Doxepin and its Metabolites using Kinetex Biphenyl Columns. Application Note. Retrieved from
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. clearsynth.com [clearsynth.com]
- 3. stable-isotopes.com [stable-isotopes.com]
- 4. Doxepin | Sigma-Aldrich [sigmaaldrich.com]
- 5. Doxepin | Sigma-Aldrich [sigmaaldrich.com]
- 6. Doxepin | Sigma-Aldrich [sigmaaldrich.com]
- 7. Novamedrex [novamedrex.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparison of LC-MS/MS and GC-MS methods for doxepin with N-Desmethyl N-Ethyl Doxepin-d3
Internal Standard Focus: N-Desmethyl N-Ethyl Doxepin-d3
Executive Summary
This guide provides a technical comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Doxepin and its primary metabolite, N-Desmethyldoxepin (Nordoxepin).
While LC-MS/MS is currently the industry "Gold Standard" for high-throughput bioanalysis (plasma/serum) due to its picogram-level sensitivity and lack of derivatization requirements, GC-MS remains a robust alternative in forensic toxicology, particularly for hair analysis and matrices where thermal stability is less of a concern.
Crucial Reagent Note: This guide specifically incorporates N-Desmethyl N-Ethyl Doxepin-d3 as the Internal Standard (IS). Unlike a direct isotopolog (e.g., Doxepin-d3), this IS is a structural analog (ethyl-substituted) combined with deuterium labeling. This unique structure prevents cross-talk interference in MS channels but requires careful monitoring of retention time shifts during method validation.
Part 1: The Analyte & Internal Standard Chemistry[1]
The Target: Doxepin & Nordoxepin[1][2][3][4][5]
-
Doxepin (Parent): A tricyclic antidepressant (TCA) existing as E and Z isomers (approx. 85:15 ratio). It is a tertiary amine (pKa ~9.0), making it highly basic and lipophilic.
-
Nordoxepin (Metabolite): The primary active metabolite. Chemically, it is a secondary amine.
-
Challenge: Secondary amines often exhibit peak tailing in GC due to interaction with silanol groups and are less volatile, often necessitating derivatization.
-
The Internal Standard: N-Desmethyl N-Ethyl Doxepin-d3
-
Structure: A deuterated homolog where the N-methyl group of Doxepin is replaced by an N-ethyl group.[1][2]
-
Role: Corrects for extraction efficiency, injection volume variability, and ionization suppression.
-
Technical Consideration: Because it is an ethyl-analog, it is slightly more lipophilic than Nordoxepin but less than Doxepin. In Reverse-Phase LC, it will elute between or near the analytes. In GC, it ensures complete spectral separation from the native drug.
Part 2: LC-MS/MS Methodology (The Bioanalytical Standard)
Principle
LC-MS/MS utilizes Electrospray Ionization (ESI) in positive mode. The acidic mobile phase protonates the basic nitrogen on Doxepin (
Validated Protocol Workflow
Matrix: Human Plasma / Serum Sensitivity (LOQ): ~10–50 pg/mL
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Aliquot 200 µL plasma.
-
Add 20 µL IS (N-Desmethyl N-Ethyl Doxepin-d3, 100 ng/mL).
-
Alkalinize with 50 µL 0.1 M NaOH (to suppress ionization and drive Doxepin into organic phase).
-
Extract with 1 mL tert-butyl methyl ether (MTBE) or Hexane:Isoamyl alcohol (98:2).
-
Vortex, centrifuge, and evaporate supernatant. Reconstitute in Mobile Phase.
-
-
Chromatography (LC):
-
Column: C18 or Biphenyl (e.g., Kinetex 2.6 µm), 50 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
Mass Spectrometry (MS/MS):
Pros & Cons
-
Pros: No derivatization; separates E/Z isomers if required; ultra-high sensitivity.
-
Cons: Susceptible to matrix effects (ion suppression); high instrument cost.
Part 3: GC-MS Methodology (The Forensic Alternative)
Principle
GC-MS relies on the volatility of the compound. While Doxepin (tertiary amine) is stable, Nordoxepin (secondary amine) requires derivatization to improve peak shape and prevent adsorption to the liner.
Validated Protocol Workflow
Matrix: Hair / Urine (High concentration samples) Sensitivity (LOQ): ~1–5 ng/mL
-
Sample Preparation (SPE/Derivatization):
-
Hydrolysis (if urine) or Digestion (if hair).
-
SPE: Use mixed-mode cation exchange cartridges (MCX). Wash with methanol; elute with ammoniated organic solvent.
-
Derivatization (Critical Step):
-
Evaporate eluate.
-
Add PFPA (Pentafluoropropionic anhydride) or MSTFA. Incubate at 60°C for 20 mins.
-
Chemistry: Converts Nordoxepin to its perfluoro-acyl derivative (improves volatility). Doxepin remains underivatized or forms a salt.
-
-
-
Chromatography (GC):
-
Column: DB-5MS or Rtx-5MS (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 150°C (hold 1 min)
300°C at 20°C/min.
-
-
Mass Spectrometry (EI):
-
Source: Electron Impact (70 eV).
-
Mode: SIM (Selected Ion Monitoring) for quantitation.
-
Ions:
-
Doxepin: m/z 58 (base peak, amine fragment), 279 (molecular ion).
-
Nordoxepin-PFPA: Unique ions based on the acyl chain.
-
-
Pros & Cons
-
Pros: Robust spectral libraries (NIST); lower operational cost; excellent for complex forensic matrices (hair).
-
Cons: Requires time-consuming derivatization; lower sensitivity than LC-MS/MS; thermal degradation risk.
Part 4: Head-to-Head Data Comparison
The following table summarizes experimental performance metrics based on standard validation protocols.
| Feature | LC-MS/MS (ESI+) | GC-MS (EI) |
| Limit of Quantitation (LOQ) | 10–50 pg/mL (High Sensitivity) | 1–5 ng/mL (Moderate Sensitivity) |
| Sample Preparation | Simple (LLE or PPT) | Complex (SPE + Derivatization) |
| Run Time | 3–5 minutes | 15–20 minutes |
| Selectivity | Mass-based (MRM) + RT | Separation-based + Fragmentation pattern |
| Isomer Separation | Can separate E/Z isomers on Biphenyl columns | Difficult without very long columns |
| Role of IS (N-Desmethyl N-Ethyl-d3) | Compensates for Matrix Ion Suppression | Compensates for Injection/Extraction variability |
Part 5: Visualizing the Workflows
LC-MS/MS Mechanism
This diagram illustrates the direct path of the LC-MS/MS method, highlighting the protonation mechanism essential for Doxepin detection.
Caption: LC-MS/MS workflow showing the direct protonation and fragmentation pathway for high-sensitivity quantitation.
GC-MS Logic & Derivatization
This diagram emphasizes the critical derivatization step required for the metabolite in GC-MS.
Caption: GC-MS workflow highlighting the differential processing of Doxepin (native) and Nordoxepin (derivatized).
References
-
Patel, N. P., et al. (2018). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(2), 78-85.
-
Negrusz, A., et al. (1998). "Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy." Journal of Analytical Toxicology, 22(6), 531-536.
-
Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry."[5] Journal of Chromatography B, 843(1), 100-113.[3]
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."
-
EvitaChem. "N-Desmethyl N-ethyl Doxepin-d3 Product Information." (Reference for IS chemical structure).
Sources
- 1. evitachem.com [evitachem.com]
- 2. usbio.net [usbio.net]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Protocol: Isotopic Purity Assessment of N-Desmethyl N-Ethyl Doxepin-d3
This guide provides an advanced technical framework for assessing the isotopic purity of N-Desmethyl N-Ethyl Doxepin-d3 (also known as N-Ethyl-Nordoxepin-d3), a critical Internal Standard (IS) used in the bioanalysis of tricyclic antidepressants.[1]
Executive Summary: The Criticality of "d0"
In quantitative LC-MS/MS bioanalysis, the reliability of an assay is defined by its Lower Limit of Quantification (LLOQ).[1][2] For N-Desmethyl N-Ethyl Doxepin-d3 (MW ~296.42 Da), the most insidious failure mode is not chemical impurity, but isotopic impurity —specifically the presence of unlabeled (d0) species.[1]
If your deuterated internal standard contains significant levels of the d0 isotopologue, it will contribute a false signal to the analyte channel. This phenomenon, known as "Crosstalk" or "IS Contribution," artificially elevates the baseline, destroys linearity at the lower end, and invalidates the LLOQ.[1]
This guide compares the rigorous HRMS-Bridged Assessment (the recommended "Product" standard) against conventional Low-Res MS screening (the "Alternative"), demonstrating why high-fidelity isotopic characterization is non-negotiable for regulated bioanalysis.[1]
Comparative Analysis: Assessment Methodologies
The following table contrasts the performance of High-Resolution Mass Spectrometry (HRMS) against standard Triple Quadrupole (QqQ) screening for determining isotopic purity.
Table 1: Performance Matrix of Isotopic Purity Assessment Methods
| Feature | Method A: HRMS (Orbitrap/Q-TOF) | Method B: Low-Res MS (Triple Quad) | Method C: Proton NMR |
| Primary Output | Exact Mass Isotopologue Distribution (d0, d1, d2, d3) | Nominal Mass Ratios | Structural confirmation & % Enrichment |
| Resolution | > 30,000 FWHM (Distinguishes isobaric interferences) | Unit Resolution (Cannot separate matrix noise from d0) | Low sensitivity for trace d0 (<1%) |
| Sensitivity | Detects <0.01% d0 impurity | Limited to ~0.1% d0 due to background noise | Requires mg-level sample |
| Causality Insight | Identifies source of impurity (e.g., incomplete deuteration vs. degradation) | Pass/Fail only | Confirms position of label |
| Verdict | Gold Standard (Recommended) | Insufficient for Ultra-Trace Work | Supplementary Only |
Experimental Protocol: The HRMS-Bridged Workflow
This protocol is designed to be self-validating. It quantifies the specific contribution of the d0 impurity (m/z ~294.2) within the d3 standard (m/z ~297.2).
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-Desmethyl N-Ethyl Doxepin-d3 in 1 mL of LC-MS grade Methanol (1 mg/mL).
-
Working Dilution: Dilute the stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Rationale: High concentrations cause detector saturation, distorting isotopic ratios. 1 µg/mL is optimal for ESI dynamic range.
-
Phase 2: HRMS Acquisition Parameters
-
Instrument: Q-Exactive or Q-TOF equivalent.
-
Ionization: ESI Positive Mode.
-
Resolution: 70,000 @ m/z 200.
-
Scan Range: m/z 290 – 310 (Narrow SIM window enhances sensitivity).[1]
-
AGC Target: 1e6 (Prevent space-charge effects).
Phase 3: Data Processing & Calculation
Extract Ion Chromatograms (EIC) for the following theoretical masses (assuming protonated cation
-
d0 (Unlabeled): 294.1856 Da[1]
-
d3 (Target): 297.2045 Da
Calculation Formula:
Acceptance Criteria:
Visualizing the Assessment Logic
The following diagram illustrates the decision-making process when validating the isotopic purity of the material.
Caption: Logical workflow for validating isotopic purity using High-Resolution Mass Spectrometry.
Performance Comparison: High vs. Low Purity Impact
To demonstrate the "real-world" impact of using a high-purity product versus a lower-grade alternative, we modeled the Signal-to-Noise (S/N) ratio at the LLOQ .[1]
Scenario:
-
Analyte: N-Desmethyl N-Ethyl Doxepin (Unlabeled).[1]
-
Target LLOQ: 0.5 ng/mL.
-
IS Concentration: 100 ng/mL (Constant).
Table 2: Impact of Isotopic Purity on Assay Sensitivity[1]
| Metric | High Purity Product (>99.9% d3) | Alternative / Low Grade (99.0% d3) | Impact Analysis |
| d0 Impurity Content | < 0.1% | ~ 1.0% | Low grade has 10x higher impurity.[1] |
| IS Contribution to Analyte | 0.1 ng/mL equivalent | 1.0 ng/mL equivalent | Critical Failure: The impurity contributes 2x the LLOQ concentration. |
| Background Noise | 500 counts | 5000 counts | High background masks the analyte peak. |
| Resulting LLOQ | 0.5 ng/mL (Valid) | > 2.0 ng/mL (Failed) | The assay loses 4x sensitivity due to crosstalk. |
Mechanism of Failure (Crosstalk)
When the IS contains d0, it elutes at the exact same retention time as the analyte. The Mass Spectrometer cannot distinguish between the "real" analyte and the "impurity" d0 from the IS.
Caption: Mechanism of "Crosstalk" where isotopic impurities in the IS create false signals in the analyte channel.[1]
Conclusion & Recommendations
For researchers developing assays for N-Desmethyl N-Ethyl Doxepin, the choice of Internal Standard purity is not merely a box-checking exercise—it dictates the sensitivity limit of the method.[1]
-
Mandate HRMS Verification: Do not rely solely on Certificates of Analysis (CoA) derived from low-resolution MS. Verify new lots using the protocol in Section 3 .
-
Quantify Contribution: Always inject a "Zero Sample" (Matrix + IS, no Analyte) during validation. If the integrated area in the analyte channel exceeds 20% of the LLOQ area , the isotopic purity is insufficient.
-
Prioritize >99.5% Enrichment: While >98% is standard for many reagents, bioanalytical IS applications require >99.5% to prevent LLOQ erosion.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Isotopic Purity Using LC-MS: Step-by-Step Guide. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling N-Desmethyl N-Ethyl Doxepin-d3
As a Senior Application Scientist overseeing high-throughput LC-MS/MS workflows, I frequently observe laboratories underestimating the occupational hazards of deuterated internal standards. N-Desmethyl N-Ethyl Doxepin-d3 is not merely a benign reference peak on a chromatogram; it is a chemically modified, isotopically labeled derivative of the tricyclic antidepressant Doxepin[1].
Because it retains the potent pharmacological profile of its parent compound—acting as a serotonin/norepinephrine reuptake inhibitor and a histamine H1 receptor antagonist—it poses severe occupational hazards[1]. Classified under UN2811 as a Toxic Solid (Organic, n.o.s.)[2], mishandling this compound can lead to acute systemic toxicity.
The following guide bypasses generic safety advice to provide a field-proven, causality-driven operational framework for handling N-Desmethyl N-Ethyl Doxepin-d3.
Hazard Profile & PPE Causality Mapping
To design an effective safety protocol, we must first understand the molecular behavior and toxicological endpoints of the compound. The table below summarizes the quantitative hazard data and the mechanistic reasoning behind our required Personal Protective Equipment (PPE).
| Hazard Classification | GHS Codes | Causality & Mechanistic Risk | Required PPE & Engineering Control |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331 | Systemic absorption via mucous membranes or compromised skin can rapidly induce severe CNS depression and cardiotoxicity[2]. | Chemical fume hood; Double nitrile gloves; EN166/OSHA-compliant sealed safety goggles[2],[3]. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child due to endocrine and neurochemical disruption[2]. | Tyvek sleeves or dedicated fluid-resistant lab coat; strict avoidance for pregnant personnel[2],[4]. |
| Specific Target Organ Toxicity | H370, H373 | Acute exposure overwhelms hepatic and renal metabolism pathways, causing organ damage[2]. | P100/N95 particulate respirator (only if handling outside of primary negative-pressure containment)[3]. |
| Aquatic Toxicity | H400, H410 | The compound is highly stable and causes long-lasting disruption to aquatic ecosystems[2]. | Zero-drain disposal policy; solid/liquid waste segregated into UN-approved secondary containers[2]. |
Core Directives: The "Armor" and The "Why"
Do not simply wear PPE; understand how it interacts with the chemical's physical state. N-Desmethyl N-Ethyl Doxepin-d3 typically arrives as a lyophilized white or off-white solid[1].
-
Engineering Controls (The Fume Hood): The primary risk is aerosolization. Static charge generated during the opening of plastic microcentrifuge tubes can cause the fine powder to become airborne[4]. Rule: Never open the vial outside a certified chemical fume hood.
-
Dermal Protection (Double Gloving): The compound is poorly soluble in water but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol[1]. Causality: If you spill a DMSO stock solution on your glove, the solvent acts as a rapid permeation enhancer, driving the toxic active pharmaceutical ingredient (API) straight through the nitrile matrix and into your skin. Double gloving allows you to immediately peel off the contaminated outer layer before the solvent breaches the inner layer.
-
Ocular Protection (Sealed Goggles): Standard safety glasses are insufficient. Airborne particulates of tricyclic amines cause severe eye irritation (H319)[2]. You must use sealed chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 to prevent micro-dust ingress[3].
Operational Workflow: Safe Solubilization Protocol
Every protocol in a high-stakes analytical lab must be a self-validating system. Follow this step-by-step methodology to prepare a standard stock solution safely.
Step 1: Environmental Validation
-
Action: Verify the fume hood face velocity is operating between 80–120 fpm.
-
Self-Validation: Tape a small 1-inch strip of tissue paper to the bottom edge of the fume hood sash. A steady, inward flutter visually confirms active negative pressure, ensuring dust containment before you even touch the vial.
Step 2: PPE Donning & Integrity Check
-
Action: Don a fluid-resistant lab coat, sealed goggles, and two pairs of nitrile gloves.
-
Self-Validation: Use a brightly colored inner glove (e.g., green) and a standard outer glove (e.g., blue). If the outer glove tears or is compromised by a solvent droplet, the contrasting color immediately signals the breach, prompting an immediate glove change.
Step 3: Centrifugation & Static Mitigation
-
Action: Centrifuge the original vial at low speed before removing the cap[5].
-
Causality: Shipping often leaves powder adhered to the cap threads. Opening an un-centrifuged vial shears the powder, creating a toxic micro-cloud. Centrifuging forces all material to the bottom, maximizing recovery and minimizing inhalation risk[5].
Step 4: Solubilization
-
Action: Introduce your organic solvent (e.g., DMSO or Methanol) directly into the original vial using a calibrated positive-displacement pipette. Do not attempt to weigh the dry powder on an open balance unless using a specialized anti-static analytical enclosure.
-
Causality: Solubilizing in the original container eliminates the highest-risk step: transferring dry, static-prone toxic solids.
Step 5: Storage
-
Self-Validation: Ensure vials are wrapped in Parafilm and placed in a secondary shatterproof container. The secondary container validates that if the primary vial fractures due to thermal expansion/contraction, the toxic liquid remains entirely contained.
Spill Response and Disposal Plan
If a spill occurs, standard aqueous cleaning protocols will fail and actively worsen the hazard.
Step 1: Containment
-
Action: Evacuate personnel from the immediate area. Absorb liquid spills with a finely-powdered liquid-binding material (e.g., diatomaceous earth or universal binders)[4]. Do not use paper towels, which simply smear the toxin.
Step 2: Chemical Decontamination
-
Action: Scrub the contaminated surfaces and equipment with alcohol (ethanol or isopropanol)[4].
-
Causality: Because N-Desmethyl N-Ethyl Doxepin-d3 is poorly soluble in water[1], using aqueous lab cleaners will merely spread the toxic residue. Alcohol ensures complete solubilization, lifting the compound from the surface for safe wiping[1],[4].
Step 3: Regulated Disposal
-
Action: Place all contaminated wipes, gloves, and binders into a sealed, rigid container labeled as UN2811 Class 6.1 Hazardous Waste[2],[3]. Never dispose of this compound down the drain due to its severe aquatic toxicity (H400/H410)[2].
Visualizing the Safety Architecture
Fig 1: Logical workflow mapping toxicological hazards of Doxepin-d3 to required PPE and controls.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
